3-Chloro-2-methyl-4-thiocyanatoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-chloro-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHLVJULLQAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653368 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14030-84-3 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline, a molecule of interest for various applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.
Synthesis
The synthesis of this compound is a two-step process commencing with the preparation of the precursor, 3-Chloro-2-methylaniline, followed by the introduction of the thiocyanate group.
Synthesis of the Starting Material: 3-Chloro-2-methylaniline
The precursor, 3-Chloro-2-methylaniline, can be synthesized from o-nitrotoluene through a two-step process involving chlorination followed by reduction.[1][2]
Experimental Protocol:
Step 1: Chlorination of o-Nitrotoluene to 2-Chloro-6-nitrotoluene
-
In a reaction vessel, charge o-nitrotoluene and add 2% ferric chloride as a catalyst.
-
Heat the mixture to 50-60°C.
-
Bubble chlorine gas through the reaction mixture, maintaining the temperature below 60°C.
-
Monitor the reaction progress by checking the relative density of the solution until it reaches 1.27-1.29 (at 50°C).
-
Upon completion, wash the reaction mixture with a 5% hydrochloric acid solution, followed by a water wash.
-
Neutralize the organic layer with a liquid caustic soda solution to a pH of 7.
-
Separate the aqueous layer and remove any residual water from the organic layer.
-
Purify the crude 2-chloro-6-nitrotoluene by vacuum distillation, collecting the fraction at 120-150°C (5.33-8.0 kPa).
-
The product is obtained as crystals upon cooling.
Step 2: Reduction of 2-Chloro-6-nitrotoluene to 3-Chloro-2-methylaniline
-
To a reaction flask, add hydrochloric acid and iron powder.
-
Heat the mixture with stirring to 90°C.
-
Slowly add the molten 2-chloro-6-nitrotoluene to the reaction mixture.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Cool the reaction mixture and adjust the pH to 8 with a liquid alkali solution.
-
Isolate the 3-chloro-o-toluidine via steam distillation.
Alternatively, a method using polysulfide in the presence of an ammonium salt has been reported for the reduction of 6-chloro-2-nitrotoluene, offering high yield and improved safety.[3]
Physical Properties of 3-Chloro-2-methylaniline:
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | [1][4] |
| Molecular Weight | 141.60 g/mol | [4][5] |
| Appearance | Clear yellow to red or red-brown liquid | [1] |
| Melting Point | 2 °C (lit.) | [1][4] |
| Boiling Point | 115-117 °C/10 mmHg (lit.) | [1][4] |
| Density | 1.185 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.588 (lit.) | [1][4] |
Synthesis of this compound
The introduction of the thiocyanate group at the 4-position of 3-Chloro-2-methylaniline can be achieved through electrophilic thiocyanation. A general and efficient method for the thiocyanation of anilines involves the use of ammonium persulfate and ammonium thiocyanate under mechanochemical conditions (ball milling).
Proposed Experimental Protocol:
This protocol is adapted from a general method for the thiocyanation of anilines. Optimization may be required for this specific substrate.
Materials:
-
3-Chloro-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silica gel (for grinding and chromatography)
-
Milling vessel and balls (e.g., stainless steel)
-
Ball mill
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a milling vessel, add 3-Chloro-2-methylaniline (1.0 mmol), ammonium thiocyanate (1.5 mmol), ammonium persulfate (1.5 mmol), and a small amount of silica gel as a grinding auxiliary.
-
Mill the mixture at room temperature for a specified time (e.g., 1-2 hours). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, extract the mixture with a suitable organic solvent, such as ethyl acetate.
-
Filter the mixture to remove any inorganic salts and silica gel.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClN₂S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 4-amino-2-chloro-3-methylphenyl thiocyanate |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing chloro and thiocyanato groups.
-
A singlet for the methyl group protons.
-
Two doublets in the aromatic region for the two aromatic protons.
-
A broad singlet for the amine protons, the chemical shift of which may vary with concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
A signal for the methyl carbon.
-
Signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
A signal for the thiocyanate carbon.
-
Predicted NMR Data:
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Aromatic Protons: ~6.5-7.5 (m); Amine Protons: ~4.0-5.0 (br s); Methyl Protons: ~2.2-2.4 (s) |
| ¹³C NMR | Aromatic Carbons: ~110-150; Thiocyanate Carbon: ~110-115; Methyl Carbon: ~15-20 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C≡N stretch (thiocyanate) | 2140 - 2175 (strong, sharp) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data:
| Data Type | Expected m/z Values |
| Molecular Ion (M⁺) | [M]⁺ at m/z ≈ 198 and [M+2]⁺ at m/z ≈ 200 |
| Major Fragments | Loss of SCN (m/z ≈ 140), and other fragments arising from the cleavage of the aromatic ring and substituents. |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Characterization Workflow
Caption: Characterization of this compound.
References
Critical Safety Alert: CAS Number 14030-84-3 is Primarily Associated with a Potent Opioid, Not 3-Chloro-2-methyl-4-thiocyanatoaniline
A critical discrepancy has been identified regarding the chemical identity of CAS number 14030-84-3. While some chemical suppliers associate this number with 3-Chloro-2-methyl-4-thiocyanatoaniline, this CAS number is predominantly and officially assigned to Etodesnitazene (also known as Etazene), a potent benzimidazole opioid and a DEA Schedule I controlled substance in the United States. [1][2]
Due to the significant safety implications and the lack of reliable, in-depth technical information for this compound under this CAS number, this guide cannot be completed as requested. Providing a document that links a potentially hazardous opioid's identifier to a different chemical structure would be irresponsible and could lead to dangerous confusion for researchers.
The Compound of Inquiry: this compound
This compound is an aniline derivative containing a thiocyanate group. Thiocyanates are recognized as important intermediates in organic synthesis and are found in compounds with a range of biological activities.[3] The general structure consists of an aniline ring substituted with chlorine, a methyl group, and a thiocyanate group.
Molecular Formula: C₈H₇ClN₂S[4]
Molecular Weight: 198.68 g/mol [4]
The Conflicting Substance: Etodesnitazene (Etazene)
Etodesnitazene is a synthetic opioid agonist with high potential for abuse and no accepted medical use in the United States.[1][2] It has been identified in forensic cases and post-mortem toxicology reports.[5]
Molecular Formula: C₂₂H₂₉N₃O[2]
Molecular Weight: 351.5 g/mol [2]
Data Availability and Synthesis Pathways
However, general synthetic methods for creating thiocyanatoanilines exist. A common approach is the electrophilic thiocyanation of anilines. This can be achieved using various reagent systems, such as N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN), which offers an efficient and eco-friendly method for introducing the -SCN functional group to aromatic amines.[3] Another method involves the use of ammonium thiocyanate with an oxidizing agent.[3]
A plausible, though not explicitly documented, synthetic route to this compound would start with the commercially available precursor, 3-Chloro-2-methylaniline (CAS 87-60-5).[6] This precursor would then undergo electrophilic thiocyanation.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of thiocyanated anilines.
Conclusion for Researchers
Given the conflicting information for CAS number 14030-84-3, extreme caution is advised. Researchers and drug development professionals should:
-
Verify the CAS Number: Independently confirm the correct CAS number for this compound from a reliable chemical registry before acquisition or use.
-
Conduct Analytical Confirmation: Upon receiving any chemical, perform rigorous analytical testing (e.g., NMR, Mass Spectrometry) to confirm its identity and purity, especially when a CAS number has known conflicts.
-
Recognize the Hazard: Be aware that CAS number 14030-84-3 is officially linked to a dangerous opioid. Any handling of material designated with this CAS number should be done with appropriate safety protocols for highly potent compounds until its true identity is unequivocally confirmed.
Due to these critical data integrity and safety issues, the creation of a detailed technical whitepaper as originally requested is not possible at this time.
References
Technical Guide: Spectral and Synthetic Overview of Aromatic Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This document provides a technical overview of the spectral characterization and synthesis of aromatic thiocyanates. Due to the absence of specific experimental data for 4-amino-2-chloro-3-methylphenyl thiocyanate in the public domain, this guide will focus on the general methodologies and spectral characteristics of analogous aromatic thiocyanate compounds. The information presented here is compiled from established chemical literature and databases, offering a foundational understanding for researchers working with this class of compounds.
Section 1: General Synthesis of Aromatic Thiocyanates
Aromatic thiocyanates are valuable intermediates in organic synthesis and are often prepared through the thiocyanation of anilines or other activated aromatic compounds. A common synthetic approach involves the use of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent.
Experimental Protocol: Mechanochemical Thiocyanation of Anilines
This protocol is adapted from a general method for the synthesis of aryl thiocyanates via C-H functionalization under solvent-free conditions.[1]
Materials:
-
Aryl amine (e.g., aniline)
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silica gel (SiO₂)
-
Stainless-steel milling jar with ball bearings
-
Planetary ball mill
Procedure:
-
To a 5.0 mL stainless-steel milling jar containing two stainless-steel ball bearings (7 mm diameter), add the aryl amine (0.2 mmol) and silica gel (0.15 g).
-
Mill the mixture at 25 Hz for 2 minutes.
-
Add ammonium thiocyanate (1.5 equivalents, 0.3 mmol) and ammonium persulfate (1.5 equivalents, 0.3 mmol) to the jar.
-
Continue milling at 25 Hz for 1 hour.
-
After milling, the crude product is purified by column chromatography.
Logical Workflow for Aryl Thiocyanate Synthesis
Caption: General workflow for mechanochemical aryl thiocyanation.
Section 2: Spectral Data of Analogous Aromatic Thiocyanates
The following tables summarize the characteristic spectral data for compounds structurally related to 4-amino-2-chloro-3-methylphenyl thiocyanate. This data can serve as a reference for identifying the key functional groups and structural features of new derivatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment | Reference |
| 4-Thiocyanatoaniline | 3415, 3345 | N-H stretch (amine) | [1] |
| 2145 | S-C≡N stretch (thiocyanate) | [1] | |
| 1177, 1083, 820 | C-H bending (aromatic) | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 4-Thiocyanatoaniline [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.35 | doublet | Ar-H (ortho to -SCN) |
| 6.67 | doublet | Ar-H (ortho to -NH₂) | |
| 3.96 | singlet | -NH₂ | |
| ¹³C | 148.8 | singlet | C-NH₂ |
| 134.4 | singlet | CH (ortho to -SCN) | |
| 116.0 | singlet | CH (ortho to -NH₂) | |
| 112.3 | singlet | -SCN | |
| 109.6 | singlet | C-SCN |
Table 3: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Reference |
| 4-Amino-3-nitrophenyl thiocyanate | C₇H₅N₃O₂S | 195.20 | 195, 149, 126, 122 | [2] |
Section 3: Signaling Pathways and Biological Relevance
Aromatic thiocyanates and their isomers, isothiocyanates, are known for their diverse biological activities. Isothiocyanates, for instance, are recognized as defense chemicals in plants against insects, bacteria, and fungi. They are also utilized in biochemical assays, such as fluorescein isothiocyanate (FITC) for labeling DNA and proteins. Phenyl isothiocyanate is a key reagent in Edman degradation for sequencing amino acids in peptides. The biological activities of novel thiocyanate compounds are an active area of research in medicinal chemistry.
Signaling Pathway Visualization
While no specific signaling pathways for 4-amino-2-chloro-3-methylphenyl thiocyanate have been identified, a general logical diagram illustrating the potential applications of thiocyanates in drug discovery is presented below.
Caption: Potential roles of thiocyanates in drug discovery.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data for analogous compounds. The spectral data and protocols should be considered as representative examples for the class of aromatic thiocyanates. Researchers should conduct their own experiments and analyses for novel compounds.
References
solubility of 3-Chloro-2-methyl-4-thiocyanatoaniline in organic solvents
An In-depth Technical Guide on the Solubility of 3-Chloro-2-methyl-4-thiocyanatoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound noted for its potential antifungal properties.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it presents a qualitative solubility prediction based on the molecular structure and the principle of "like dissolves like." This guide is intended to equip researchers and professionals in drug development with the necessary tools to assess the solubility of this compound for applications in synthesis, formulation, and biological screening.
Introduction to this compound
This compound (CAS No. 14030-84-3) is an aromatic organic compound with a molecular formula of C₈H₇ClN₂S. Its structure incorporates a chloro, a methyl, an amino, and a thiocyanato group attached to a benzene ring. The presence of these varied functional groups suggests a nuanced solubility profile that is critical for its application in various fields, including as a potential antifungal agent.[1] Understanding its solubility is paramount for optimizing reaction conditions for further chemical modifications, developing formulations for biological assays, and for purification processes.
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility. It is crucial to experimentally verify these predictions.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and thiocyanato groups. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
Accurate quantitative solubility data can be obtained through established experimental methods. The following protocols describe two common and reliable approaches: the gravimetric method and the shake-flask method followed by HPLC analysis.
Gravimetric Method
This method is a straightforward approach to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Transfer the supernatant to a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant collected (L))
-
Shake-Flask Method with HPLC Analysis
This method is highly accurate and is particularly useful for compounds that are sparingly soluble or when only small amounts of material are available.
Materials:
-
This compound
-
Selected organic solvents
-
Thermostatic shaker
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation for HPLC:
-
After equilibration, carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a syringe filter into an autosampler vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using the HPLC method to generate a calibration curve of peak area versus concentration.
-
-
HPLC Analysis and Calculation:
-
Inject the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
-
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical importance of this data.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of solubility data in the research and development pipeline.
Conclusion
While direct quantitative solubility data for this compound remains scarce in the literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By applying the methodologies outlined herein, researchers can generate reliable solubility data, which is a critical prerequisite for the successful application of this compound in organic synthesis, drug formulation, and biological studies, particularly in exploring its potential as an antifungal agent.
References
Technical Guide: Stability and Storage of 3-Chloro-2-methyl-4-thiocyanatoaniline
General Stability and Storage Recommendations
Based on the data for 3-Chloro-2-methylaniline, the following general guidelines for the storage and handling of 3-Chloro-2-methyl-4-thiocyanatoaniline are recommended to ensure its integrity:
-
Storage Conditions: It is advised to store the compound in a cool, dry, and well-ventilated area.[3][4] The recommended storage temperature is between 2-8°C, with protection from light.[5] For short-term shipping of less than two weeks, room temperature is acceptable.[5] Containers should be kept tightly sealed to prevent moisture and air exposure.[3][4][5] It is also recommended to store the compound locked up.[4][5]
-
Light Sensitivity: As with many aromatic compounds, exposure to light may cause degradation. The material has been noted to darken in color during storage.[3] Therefore, it is crucial to store it in light-resistant containers.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates should be avoided as these can lead to hazardous reactions.[3]
-
Hazardous Decomposition: When exposed to fire or high temperatures, the compound may decompose to produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]
Physicochemical Properties
While specific data for this compound is limited, the properties of the related compound 3-Chloro-2-methylaniline can provide some insight.
| Property | Value (for 3-Chloro-2-methylaniline) |
| Appearance | Red Liquid[3] |
| Melting Point | 2 °C[3][5] |
| Boiling Point | 115-117 °C at 10 mmHg[5] |
| Flash Point | 113 °C (closed cup)[5] |
| Density | 1.185 g/mL at 25 °C |
| Autoignition Temperature | 565 °C[3] |
Experimental Protocols
Detailed experimental protocols for stability testing of this compound are not available in the public literature. Researchers should develop and validate their own methods based on established guidelines from regulatory bodies such as the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). A general approach would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.
-
Long-Term and Accelerated Stability Studies: Storing the compound under defined temperature and humidity conditions for extended periods to determine its shelf life.
-
Analytical Method Development: Using techniques like High-Performance Liquid Chromatography (HPLC) with a stability-indicating method to separate and quantify the parent compound and its degradation products.
Potential Degradation Pathways
Specific degradation pathways for this compound have not been documented. However, based on its chemical structure, potential degradation mechanisms could include:
-
Hydrolysis: The thiocyanate group (-SCN) could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of a thiol or other derivatives.
-
Oxidation: The aniline moiety and the thiocyanate group can be prone to oxidation, leading to a variety of degradation products.
-
Photodegradation: Aromatic amines and thiocyanates can undergo degradation upon exposure to UV or visible light.
Due to the lack of specific information on degradation pathways, a meaningful visualization using Graphviz cannot be generated at this time. Further experimental investigation is required to elucidate these pathways.
dot
Caption: Lack of specific data for the requested compound.
References
Unveiling the Potential: A Technical Guide to Substituted Thiocyanatoanilines in Research
For Immediate Release
[City, State] – [Date] – Substituted thiocyanatoanilines, a class of organic compounds characterized by an aniline ring bearing a thiocyanate (-SCN) group, are emerging as a versatile scaffold in scientific research. This technical guide provides an in-depth exploration of their potential applications, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of medicinal and materials chemistry.
Core Applications and Biological Activity
Substituted thiocyanatoanilines are increasingly recognized for their significant potential in drug discovery and development. Their biological activities are broad, with notable applications in anticancer and antimicrobial research. The thiocyanate moiety is a key functional group that can be synthetically manipulated, making these compounds valuable intermediates for creating diverse molecular architectures with a range of biological effects.[1][2]
Anticancer Potential
Several studies have highlighted the cytotoxic effects of thiocyanato- and isothiocyanato- compounds against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key cellular signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The thiocyanate group is a well-known pharmacophore that contributes to the antimicrobial activity of many compounds. Substituted thiocyanatoanilines have demonstrated efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.
Quantitative Data Summary
The following tables summarize the biological activity of representative substituted thiocyanatoaniline derivatives and related isothiocyanates from various studies. This data provides a comparative overview of their potency.
Table 1: Anticancer Activity of Thiocyanato- and Isothiocyanate-Containing Compounds
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Glioblastoma SNB-19 | Not Specified | 5.00 | [3] |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Melanoma C-32 | Not Specified | 7.58 | [3] |
| 4-anilinoquinolinylchalcone derivative (4d) | Breast (MDA-MB-231) | Not Specified | 0.18 | [4] |
| 4-anilinoquinolinylchalcone derivative (4a) | Breast (MDA-MB-231) | Not Specified | 1.47 | [4] |
| Pegaharoline A (a novel aniline derivative) | Non-Small Cell Lung (A549) | MTT Assay | 2.39 | [5] |
| Pegaharoline A (a novel aniline derivative) | Non-Small Cell Lung (PC9) | MTT Assay | 3.60 | [5] |
| Benzothiazole aniline derivative (L1) | Liver (HepG2) | CCK-8 Assay | 1.5 | [6] |
| Benzothiazole aniline derivative (L1Pt) | Liver (HepG2) | CCK-8 Assay | 2.5 | [6] |
| Coumarin derivative (4) | Leukemia (HL60) | MTT Assay | 8.09 | [7] |
| Coumarin derivative (8b) | Liver (HepG2) | MTT Assay | 13.14 | [7] |
Table 2: Antimicrobial Activity of Thiocyanate-Containing Compounds
| Compound | Microorganism | Assay Type | MIC (µM) | Reference |
| Chloro-substituted allylic thiocyanate (2k) | Staphylococcus aureus | Microdilution | 3-6 | [8] |
| Chloro-substituted allylic thiocyanate (2l) | Staphylococcus aureus | Microdilution | 3-6 | [8] |
| Chloro-substituted allylic thiocyanate (2m) | Staphylococcus aureus | Microdilution | 3-6 | [8] |
| Chloro-substituted allylic thiocyanate (2k) | Candida albicans | Microdilution | 6-25 | [8] |
| Chloro-substituted allylic thiocyanate (2m) | Candida albicans | Microdilution | 6-25 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for the synthesis of a representative substituted thiocyanatoaniline and for the evaluation of its biological activity.
Synthesis of 2-Nitro-4-thiocyanatoaniline
This protocol describes a common method for the electrophilic thiocyanation of an aniline derivative.
Materials:
-
o-Nitroaniline
-
Sodium thiocyanate (or Ammonium thiocyanate)
-
Bromine
-
Glacial acetic acid
-
Acetone
-
Water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
In a round-bottom flask, prepare a stirred mixture of o-nitroaniline (82.5 g) and dry sodium thiocyanate (180 g) in glacial acetic acid (1 liter).[9]
-
Cool the mixture to 11-12°C.[9]
-
Slowly add a solution of bromine (96.5 g) in acetic acid (100 ml) to the mixture, maintaining the temperature at 11-12°C.[9]
-
Continue stirring for an additional hour at the same temperature.[9]
-
Allow the mixture to warm to 15°C and then pour it into water (3.5 liters) to precipitate the product.[9]
-
Filter the resulting yellow solid and wash it with water.[9]
-
Dissolve the crude product in acetone (1 liter), filter the solution, and then evaporate the solvent to obtain 2-nitro-4-thiocyanatoaniline.[9]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell lines
-
Substituted thiocyanatoaniline compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with various concentrations of the substituted thiocyanatoaniline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8][9]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm.[9] The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a common technique for determining the MIC.[12]
Materials:
-
Bacterial or fungal strains
-
Substituted thiocyanatoaniline compound
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[13]
-
Serial Dilution: Perform a serial dilution of the substituted thiocyanatoaniline compound in the growth medium in the wells of a 96-well plate.[12]
-
Inoculation: Add the standardized microbial inoculum to each well.[13]
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Signaling Pathways and Mechanisms of Action
The biological effects of substituted thiocyanatoanilines and related isothiocyanates are often mediated through the modulation of critical intracellular signaling pathways. Two of the most frequently implicated pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which play central roles in cell proliferation, survival, and apoptosis.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes.[14] Some aniline derivatives have been shown to exert their anti-inflammatory and anticancer effects by suppressing the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[15] This inhibition can lead to a decrease in the expression of pro-inflammatory cytokines and a reduction in cell proliferation.[16][17]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and is often hyperactivated in cancer.[18] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. Studies on various aniline and coumarin derivatives have demonstrated their ability to suppress the phosphorylation of PI3K and Akt, thereby inhibiting downstream signaling and promoting cancer cell death.[5][7][19][20]
Conclusion
Substituted thiocyanatoanilines represent a promising class of compounds with significant potential in various research areas, particularly in the development of novel anticancer and antimicrobial agents. Their versatile synthesis and diverse biological activities, coupled with their ability to modulate key cellular signaling pathways, make them an exciting area for future investigation. This technical guide provides a foundational overview to encourage and support further research into the applications of these valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Nitro-4-thiocyanatoaniline|Albendazole Impurity 5 Supplier [benchchem.com]
- 3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. actascientific.com [actascientific.com]
- 14. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways | MDPI [mdpi.com]
- 15. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comprehensive Review of 3-Chloro-2-methyl-4-thiocyanatoaniline and Its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 3-Chloro-2-methyl-4-thiocyanatoaniline and its structurally related analogs. While specific data for this compound is limited in publicly available research, this review extrapolates potential properties and activities based on a detailed analysis of its precursor, 3-Chloro-2-methylaniline, and various thiocyanatoaniline and thiosemicarbazide analogs. The document covers synthetic methodologies, quantitative biological activity data against various pathogens, and detailed experimental protocols. Furthermore, it explores potential fungal signaling pathways that may be targeted by this class of compounds. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (CAS 14030-84-3) is a research chemical noted for its potential antifungal properties.[1] Its chemical structure, featuring a substituted aniline backbone with a thiocyanate group, suggests its potential as a pharmacophore in the development of novel therapeutic agents. The thiocyanate moiety is a versatile functional group known to be present in compounds with a wide range of biological activities.[2] This review aims to consolidate the available knowledge on the synthesis and biological evaluation of this compound and its analogs to guide future research and drug development efforts. Due to the scarcity of direct research on the title compound, this review places a significant emphasis on the properties and activities of its structural analogs.
Synthesis and Chemical Properties
Synthesis of the Precursor: 3-Chloro-2-methylaniline
The primary precursor for the synthesis of this compound is 3-Chloro-2-methylaniline (also known as 3-chloro-o-toluidine). Several methods for its synthesis have been reported, primarily involving the reduction of a nitrotoluene precursor.
One common method involves the reduction of 1-chloro-2-methyl-3-nitrobenzene using finely divided iron in the presence of hydrochloric acid.[3] The resulting 3-chloro-2-methylaniline can then be purified by steam distillation and subsequent vacuum distillation.[3] Another patented method describes a production process using 2-chloro-6-nitrotoluene as the starting material, which is reacted with sulfur and sodium bicarbonate in N,N-dimethylformamide.[4] A further synthetic route involves the catalytic hydrogenation of 2-chloro-6-nitrotoluene.[5] A patented method also describes the synthesis of 3-chloro-2-methylaniline by dissolving a polysulfide in water, adding an ammonium salt, and reacting it with 6-chloro-2-nitrotoluene under heating.[6]
Thiocyanation of Anilines
The introduction of the thiocyanate (-SCN) group onto the aniline ring is a key step. Several electrophilic thiocyanation methods for aromatic compounds have been developed. A general and efficient method involves the reaction of an aniline derivative with N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol at room temperature.[2] This in-situ generation of an electrophilic thiocyanating agent allows for regioselective introduction of the SCN group.
Another approach described in the literature is the mechanochemical thiocyanation of aryl compounds. This solvent-free method involves milling the aniline with ammonium thiocyanate and an oxidizing agent like ammonium persulfate.[7] While this study did not specifically report the synthesis of this compound, it provides a detailed protocol for the synthesis of various substituted thiocyanatoanilines.
Table 1: Physicochemical Properties of this compound and a Key Analog.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 14030-84-3 | C8H7ClN2S | 198.67[8] |
| 3-Chloro-2-fluoro-4-thiocyanatoaniline | 329926-78-5 | C7H4ClFN2S | 202.64[9] |
Biological Activity of Analogs
Direct quantitative biological data for this compound is not available in the reviewed literature. However, studies on various thiocyanatoaniline, thiosemicarbazide, and other sulfur-containing heterocyclic analogs provide insights into the potential antimicrobial and anticancer activities of this class of compounds.
Antifungal Activity
A study on 3-methyl-5-aminoisoxazole-4-thiocyanate demonstrated dose-dependent antimycotic effects against several animal and human dermatophytes, suggesting potential medical applications for isoxazole thiocyanate derivatives.[10] Research on thiosemicarbazide derivatives with a nitroimidazole moiety has shown their in vitro antifungal activity against Trichophyton spp., with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for some fluorine-containing derivatives against T. rubrum.[11] Another study on heterocyclic thiosemicarbazones highlighted that their antifungal activity is significantly affected by the substituents on the thiosemicarbazone moiety, with copper(II) complexes often showing enhanced activity.[12]
Table 2: In Vitro Antifungal Activity of Selected Thiosemicarbazide Analogs against Trichophyton spp. [11]
| Compound ID | Substituent on Phenyl Ring | T. rubrum MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) |
| 3 | 3-Cl | 62.5 - 500 | 125 |
| 6 | 3,5-di-F | ≤ 125 | ≤ 125 |
| 11 | 3-OCH3 | ≤ 125 | ≤ 125 |
Anticancer Activity
Heterocyclic thiosemicarbazones and their metal complexes have also been investigated for their antitumor activity.[12] The biological activity is influenced by the nature of the heterocyclic ring and the substituents.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections outline methodologies for the synthesis of analogs and the evaluation of their antifungal activity, based on the reviewed literature.
General Procedure for Electrophilic Thiocyanation of Anilines[2]
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
To this solution, add the substituted aniline (1.0 mmol).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Concentrate the reaction mixture, dilute with water, and extract three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Figure 1: General workflow for the electrophilic thiocyanation of anilines.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include growth, sterility, and solvent controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways in Fungi
While the specific molecular targets of this compound and its analogs are not yet elucidated, several conserved signaling pathways in fungi are common targets for antifungal drugs. Understanding these pathways can provide a framework for investigating the mechanism of action of this class of compounds.
Fungal cells possess intricate signaling networks to respond to environmental cues and stress, which are essential for their growth, morphogenesis, and virulence. Key pathways include:
-
cAMP-PKA Pathway: This pathway is crucial for sensing nutrient availability and regulating morphogenesis and virulence. It typically involves G-protein coupled receptors (GPCRs), adenylate cyclase, and protein kinase A (PKA).
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) cascades are involved in various cellular responses, including cell wall integrity, mating, and stress responses.
-
Calcium/Calcineurin Pathway: This pathway is vital for stress responses, ion homeostasis, and virulence. Calcineurin, a calcium-dependent phosphatase, is a validated antifungal drug target.
Future research should investigate whether this compound or its active analogs interfere with any of these critical signaling cascades.
Figure 3: Overview of major fungal signaling pathways as potential drug targets.
Conclusion and Future Directions
This literature review consolidates the currently available information on this compound and its analogs. While direct experimental data on the title compound is lacking, the analysis of its precursor and related analogs suggests that the thiocyanatoaniline scaffold holds promise for the development of new therapeutic agents, particularly antifungals.
Future research should focus on:
-
Developing and optimizing a synthetic route for this compound to enable further biological evaluation.
-
Conducting comprehensive in vitro and in vivo studies to determine its antifungal spectrum, potency (MIC and MFC values), and toxicity profile.
-
Synthesizing a focused library of analogs to establish a clear structure-activity relationship (SAR).
-
Investigating the mechanism of action by examining its effects on key fungal signaling pathways and potential molecular targets.
By addressing these research gaps, the potential of this compound and its analogs as novel drug candidates can be fully explored.
References
- 1. This compound | 14030-84-3 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. 3-chloro-2-methylaniline | Semantic Scholar [semanticscholar.org]
- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14030-84-3 | CAS DataBase [m.chemicalbook.com]
- 9. CAS 329926-78-5 | 3-Chloro-2-fluoro-4-thiocyanatoaniline - Synblock [synblock.com]
- 10. Antifungal effects of the 3-methyl-5-aminoisoxazole-4-thiocyanate on some dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bio-Active Potential: A Technical Guide to the Preliminary Biological Screening of 3-Chloro-2-methyl-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical entities for therapeutic applications is a cornerstone of drug discovery. Substituted anilines and organothiocyanates represent a class of compounds with a broad spectrum of reported biological activities, including antimicrobial and cytotoxic effects. This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 3-Chloro-2-methyl-4-thiocyanatoaniline. The proposed workflow is designed to efficiently assess its potential as a lead compound for further development.
The rationale for investigating this compound is rooted in the established bio-activity of its constituent chemical motifs. The aniline scaffold is present in numerous approved drugs, and its derivatives have been shown to exhibit a range of biological effects.[1][2][3] The thiocyanate group is a versatile functional group found in natural products and synthetic compounds with demonstrated antimicrobial and enzyme-inhibiting properties.[4][5][6] The presence of chloro and methyl substituents on the aniline ring can further modulate the compound's physicochemical properties and biological activity.[1][4]
This guide provides detailed experimental protocols for a tiered screening approach, encompassing initial broad-spectrum antimicrobial assays followed by cytotoxicity evaluations. Data presentation is standardized in tabular formats for clarity and comparative analysis. Furthermore, logical workflows are visualized using Graphviz to provide a clear overview of the screening cascade.
Experimental Protocols
Antimicrobial Susceptibility Testing
The initial screening will focus on evaluating the antimicrobial potential of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
This method provides a qualitative assessment of the compound's antimicrobial activity.
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231)
-
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure:
-
Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri plates and allowed to solidify.
-
The standardized microbial inoculum is uniformly spread over the agar surface using a sterile cotton swab.
-
Wells of 6 mm diameter are created in the agar using a sterile cork borer.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Various concentrations of the test compound (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL) are added to the wells.
-
A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
-
For compounds showing activity in the agar well diffusion assay, the MIC is determined using a broth microdilution method to quantify the lowest concentration that inhibits visible microbial growth.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.
-
Each well is inoculated with a standardized microbial suspension.
-
Positive (microbes and broth), negative (broth only), and drug control (drug and broth) wells are included.
-
The plates are incubated under the same conditions as the agar well diffusion assay.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Cytotoxicity Screening
Evaluation of the compound's toxicity against mammalian cell lines is a critical step to assess its therapeutic potential and selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][7]
-
Cell Lines:
-
Human cancer cell line (e.g., MCF-7 - breast cancer)
-
Normal human cell line (e.g., HUVEC - human umbilical vein endothelial cells)[8]
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.[7]
-
After the treatment period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.[7]
-
The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[7]
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
-
Data Presentation
Quantitative data from the preliminary screening should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Antimicrobial Activity of this compound (Zone of Inhibition)
| Test Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | 100 | Data |
| 50 | Data | |
| 25 | Data | |
| E. coli | 100 | Data |
| 50 | Data | |
| 25 | Data | |
| C. albicans | 100 | Data |
| 50 | Data | |
| 25 | Data | |
| Positive Control | ||
| Ciprofloxacin (10 µg) | - | Data |
| Fluconazole (25 µg) | - | Data |
| Negative Control | ||
| DMSO | - | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| S. aureus | Data |
| E. coli | Data |
| C. albicans | Data |
| Reference Standard | |
| Ciprofloxacin | Data |
| Fluconazole | Data |
Table 3: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | Data |
| HUVEC | 48 | Data |
| Reference Drug | ||
| Doxorubicin | 48 | Data |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the preliminary biological screening process.
Caption: Overall workflow for the preliminary biological screening of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
methods for the synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline
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Application Notes and Protocols for 3-Chloro-2-methyl-4-thiocyanatoaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methyl-4-thiocyanatoaniline is a versatile intermediate primarily utilized in the synthesis of substituted 2-aminobenzothiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The strategic placement of the chloro, methyl, and amino groups on the benzothiazole scaffold allows for further chemical modifications to develop novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound, predominantly through its in-situ generation from 3-chloro-2-methylaniline, in the synthesis of 2-amino-6-chloro-7-methylbenzothiazole.
Application: Synthesis of 2-amino-6-chloro-7-methylbenzothiazole
The principal application of this compound is its intramolecular cyclization to form the corresponding 2-aminobenzothiazole. This transformation is typically achieved in a one-pot synthesis starting from 3-chloro-2-methylaniline and a thiocyanate salt, proceeding through the in-situ formation of this compound. The subsequent oxidative cyclization, often facilitated by bromine, yields the desired benzothiazole derivative. This reaction is a variation of the well-established Hugerschoff reaction.
The resulting 2-amino-6-chloro-7-methylbenzothiazole serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological applications. The amino group at the 2-position can be readily functionalized, allowing for the introduction of various substituents to modulate the biological activity of the compound.
Logical Workflow for the Synthesis
Caption: Workflow for the synthesis of 2-amino-6-chloro-7-methylbenzothiazole.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of 2-amino-6-chloro-7-methylbenzothiazole from 3-chloro-2-methylaniline. This method involves the in-situ generation and subsequent cyclization of this compound.
Protocol 1: One-Pot Synthesis of 2-amino-6-chloro-7-methylbenzothiazole
Materials:
-
3-chloro-2-methylaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ammonia solution
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, condenser, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 3-chloro-2-methylaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (150 mL).
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel while maintaining the temperature below 10°C with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 10-12 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) and neutralize with a dilute ammonia solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration and washed thoroughly with water.
-
The crude product is then recrystallized from ethanol to afford pure 2-amino-6-chloro-7-methylbenzothiazole.
Reaction Pathway
Caption: Key steps in the synthesis of 2-amino-6-chloro-7-methylbenzothiazole.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of substituted 2-aminobenzothiazoles via the Hugerschoff reaction, which is analogous to the protocol described above.
| Starting Aniline | Thiocyanate Source | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-chloroaniline | KSCN | Br₂ | Acetic Acid | 12 | 75-85 | [1] |
| 4-fluoroaniline | KSCN | Br₂ | Acetic Acid | 10 | 80-90 | [2] |
| 4-methylaniline | NaSCN | SO₂Cl₂ | Chlorobenzene | 3 | 84 | [3] |
| 3,4-dichloroaniline | KSCN | Br₂ | Acetic Acid | 12 | 70-80 | [4] |
Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.
Biological Activity of 2-Amino-6-chloro-7-methylbenzothiazole Derivatives
Derivatives of 2-aminobenzothiazole are known to exhibit a range of biological activities. While specific data for 2-amino-6-chloro-7-methylbenzothiazole is limited in publicly available literature, related compounds have shown significant antimicrobial and antifungal properties.
-
Antibacterial Activity: Many 2-aminobenzothiazole derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the benzene ring can enhance antibacterial efficacy.
-
Antifungal Activity: Several studies have reported the antifungal potential of substituted 2-aminobenzothiazoles against a range of fungal pathogens.[5]
The synthesized 2-amino-6-chloro-7-methylbenzothiazole can be a valuable scaffold for developing new antimicrobial agents. Further derivatization of the amino group can lead to compounds with improved potency and a broader spectrum of activity.
Signaling Pathway Context (Hypothetical)
While the precise mechanisms of action for many benzothiazole derivatives are still under investigation, some have been shown to interfere with essential cellular processes in microorganisms. A hypothetical signaling pathway diagram illustrates potential targets for antimicrobial benzothiazoles.
Caption: Potential microbial targets of benzothiazole-based antimicrobial agents.
References
Application Notes and Protocols for 3-Chloro-2-methyl-4-thiocyanatoaniline as an Intermediate for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methyl-4-thiocyanatoaniline is a versatile intermediate poised for the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of a thiocyanate group ortho to an amino group on a substituted benzene ring makes it an ideal precursor for the synthesis of 2-aminobenzothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of pharmacological properties, including antifungal and anticancer activities. This document provides detailed application notes on the potential bioactive molecules derivable from this compound, along with experimental protocols for their synthesis and biological evaluation.
Introduction to this compound
This compound (C₈H₇ClN₂S, MW: 198.67 g/mol ) is a research chemical that has been noted for its antifungal properties.[1] Its chemical structure, featuring a thiocyanate group and an amino group in a specific arrangement, makes it a valuable starting material for the synthesis of fused heterocyclic systems. The primary application explored in these notes is its use as a precursor for the synthesis of 2-amino-6-chloro-7-methylbenzothiazole, a scaffold with potential for derivatization to yield a library of bioactive compounds.
Synthetic Pathways and Bioactive Derivatives
The thiocyanate group in this compound can undergo intramolecular cyclization with the adjacent amino group to form the 2-aminobenzothiazole ring system. This reaction provides a direct route to 2-amino-6-chloro-7-methylbenzothiazole, which can be further modified to explore its therapeutic potential.
Synthesis of 2-amino-6-chloro-7-methylbenzothiazole
The intramolecular cyclization of this compound is a key step in harnessing its potential as an intermediate. This reaction is typically acid-catalyzed and results in the formation of the benzothiazole ring.
Synthetic route to 2-amino-6-chloro-7-methylbenzothiazole.
Potential Bioactive Derivatives and Their Activities
While specific biological data for derivatives of 2-amino-6-chloro-7-methylbenzothiazole are not extensively reported, the broader class of 2-aminobenzothiazoles has demonstrated significant antifungal and anticancer activities. The following sections present representative data from structurally related compounds to illustrate the potential of this scaffold.
Benzothiazole derivatives are known to exhibit potent antifungal activity against a range of pathogenic fungi. The mechanism of action for some azole-containing benzothiazoles is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.
Table 1: Representative Antifungal Activity of Benzothiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| BTZ-1 | Candida albicans | 8 | [2] |
| BTZ-2 | Candida parapsilosis | 4 | [2] |
| BTZ-3 | Candida tropicalis | 8 | [2] |
| BTZ-4 | Aspergillus niger | 25 | [3] |
| BTZ-5 | Cryptococcus neoformans | 2 | [4] |
Note: The compounds listed are representative examples of bioactive benzothiazoles and are not directly synthesized from this compound.
Proposed antifungal mechanism of action for azole-benzothiazoles.
Numerous 2-aminobenzothiazole derivatives have been investigated for their anticancer properties. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some of these derivatives involves the modulation of key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway.
Table 2: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BTZ-A | MCF-7 (Breast) | 9.2 | |
| BTZ-B | HCT-116 (Colon) | 4.5 | |
| BTZ-C | A549 (Lung) | 10.67 | [5] |
| BTZ-D | HeLa (Cervical) | 36.1 | [6] |
| BTZ-E | HepG2 (Liver) | 9.99 | [7] |
Note: The compounds listed are representative examples of bioactive benzothiazoles and are not directly synthesized from this compound.
Workflow for anticancer activity evaluation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of derivatives from this compound.
Synthesis Protocol: Intramolecular Cyclization to 2-amino-6-chloro-7-methylbenzothiazole
This protocol describes a general method for the acid-catalyzed cyclization of a substituted 4-thiocyanatoaniline.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst
-
Ethanol or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-amino-6-chloro-7-methylbenzothiazole.
Biological Evaluation Protocols
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized benzothiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of bioactive benzothiazole derivatives. The synthetic accessibility of the 2-amino-6-chloro-7-methylbenzothiazole scaffold, coupled with the known antifungal and anticancer activities of related compounds, provides a strong rationale for further investigation. The protocols outlined in this document offer a starting point for researchers to synthesize and evaluate novel derivatives with the potential for therapeutic applications. Further derivatization of the 2-amino group of the benzothiazole core can lead to the generation of diverse chemical libraries for extensive structure-activity relationship studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Chloro-2-methyl-4-thiocyanatoaniline for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a prospective guide for the derivatization of 3-Chloro-2-methyl-4-thiocyanatoaniline. Due to a lack of specific published data on this compound, the proposed synthetic routes and biological data are hypothetical and based on established chemical principles and the known activities of related compounds.
Introduction
This compound is a promising, yet underexplored, scaffold for drug discovery. Its structure incorporates several key features that make it an attractive starting point for the synthesis of diverse compound libraries. The aniline moiety provides a readily modifiable handle for the introduction of various functional groups, while the thiocyanate group can participate in a range of chemical transformations to yield sulfur-containing heterocycles and other functionalities known to possess biological activity. The chloro and methyl substituents on the aromatic ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide vectors for further structural modification.
This document outlines potential derivatization strategies for this compound, provides generalized experimental protocols, and presents a hypothetical framework for the biological evaluation of the resulting derivatives.
Proposed Derivatization Strategies
The derivatization of this compound can be approached by targeting its two primary functional groups: the amino group and the thiocyanate group.
Derivatization of the Amino Group
The primary amino group of the aniline scaffold is a versatile site for modification. Common derivatization reactions include:
-
Amide Bond Formation: Acylation of the amino group with a variety of carboxylic acids can introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce alkyl or arylalkyl substituents, providing access to secondary amines.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 3-Chloro-2-methyl-4-thiocyanatoaniline
An authoritative guide to the quantitative analysis of 3-Chloro-2-methyl-4-thiocyanatoaniline, a notable antifungal agent, is presented herein for researchers, scientists, and professionals in drug development. This document provides detailed application notes and standardized protocols for the precise quantification of this compound using state-of-the-art analytical techniques.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, identification, and quantification of this compound in various matrices. The method's high resolution and sensitivity make it suitable for analyzing complex mixtures. A reversed-phase HPLC method, using a C18 column, is typically employed for the separation of aniline derivatives. The mobile phase composition can be optimized to achieve the best separation and peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, or for higher selectivity and sensitivity, a mass spectrometry (MS) detector can be used.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.[1] For aniline derivatives, GC-MS provides excellent selectivity and sensitivity.[1] While some polar anilines may require derivatization to improve their volatility and chromatographic performance, this compound may be amenable to direct analysis.[1] The use of a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is common for the separation of such compounds.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described, based on data from structurally similar aniline derivatives.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Adjust the pH of 10 mL of the aqueous sample to >11 with 1.0 M Sodium Hydroxide.
-
Add a suitable internal standard.
-
Extract the sample three times with 5 mL of a suitable organic solvent (e.g., methylene chloride or ethyl acetate).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like ammonium acetate.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically in the range of 230-280 nm for aniline derivatives).
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for a series of standard solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Solid Phase Extraction for Complex Matrices)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate under nitrogen and reconstitute in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
2. GC-MS Instrumentation and Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.
-
3. Data Analysis
-
Generate a calibration curve using the peak areas of a characteristic ion of the analyte from standard solutions.
-
Determine the concentration of this compound in the sample by comparing the peak area of the selected ion to the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
Application Notes and Protocols: 3-Chloro-2-methyl-4-thiocyanatoaniline in Agricultural Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals
Disclaimer: The following application note is a scientifically informed projection for the hypothetical compound 3-Chloro-2-methyl-4-thiocyanatoaniline. Currently, there is limited direct public data on this specific molecule. The protocols and data presented are based on established principles in agricultural chemistry and data from structurally related compounds, including substituted anilines and organic thiocyanates. This document is intended for research and development guidance.
Introduction
This compound is a novel aromatic compound with potential applications in agricultural chemistry. Its structural framework, combining a substituted aniline—a known toxophore in various pesticides—with a thiocyanate group, suggests a potential for broad-spectrum bioactivity. The precursor, 3-Chloro-2-methylaniline, is a key intermediate in the synthesis of quinclorac, a selective herbicide used for controlling grass weeds in rice.[1][2][3][4][5] The addition of a thiocyanate (-SCN) group introduces a reactive moiety that has been associated with insecticidal, fungicidal, and herbicidal properties in other organic molecules. This document outlines the prospective agricultural applications, hypothetical mechanisms of action, and detailed protocols for the synthesis and evaluation of this compound.
Potential Agricultural Applications
Based on its structural features, this compound is projected to exhibit multi-faceted bioactivity, making it a candidate for development as a:
-
Fungicide: The thiocyanate group can interfere with fungal metabolic processes, suggesting potential efficacy against a range of plant pathogenic fungi.
-
Insecticide: Aromatic thiocyanates have been explored as insecticides, often acting on the nervous system of insects.
-
Herbicide: The aniline core is a common feature in herbicides, and the thiocyanate group may contribute to its phytotoxicity.
Synthesis Protocol
A plausible synthetic route to this compound involves the direct electrophilic thiocyanation of 3-Chloro-2-methylaniline.
Materials and Reagents
-
3-Chloro-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Experimental Procedure
-
In a round-bottom flask, dissolve 3-Chloro-2-methylaniline (1.0 eq) in methanol (10 mL).
-
Add ammonium thiocyanate (2.1 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in methanol (5 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Diagram: Synthesis of this compound
Caption: Hypothetical synthesis pathway for this compound.
Biological Activity Screening Protocols
Standard bioassays should be conducted to determine the efficacy of this compound.
Insecticidal Activity Screening
Objective: To determine the lethal concentration (LC₅₀) of the compound against a model insect pest (e.g., Spodoptera littoralis).
Protocol:
-
Prepare a stock solution of the test compound in acetone or a suitable solvent.
-
Create a series of dilutions of the stock solution.
-
Apply the dilutions to the surface of artificial diet in petri dishes.
-
Allow the solvent to evaporate completely.
-
Introduce third-instar larvae of Spodoptera littoralis into each petri dish.
-
Incubate at 25°C and 60% relative humidity for 48 hours.
-
Record mortality at each concentration.
-
Calculate the LC₅₀ value using probit analysis.[6]
Fungicidal Activity Screening
Objective: To determine the effective concentration to inhibit 50% of mycelial growth (EC₅₀) against a model fungal pathogen (e.g., Botrytis cinerea).
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Amend potato dextrose agar (PDA) with various concentrations of the test compound.
-
Pour the amended PDA into petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of Botrytis cinerea.
-
Incubate the plates at 22°C in the dark for 5-7 days.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of growth inhibition relative to a control.
-
Determine the EC₅₀ value by regression analysis.
Herbicidal Activity Screening
Objective: To determine the concentration required to inhibit 50% of root growth (IC₅₀) in a model plant (e.g., Arabidopsis thaliana).
Protocol:
-
Prepare a stock solution of the test compound.
-
Incorporate the compound into a solid growth medium (e.g., Murashige and Skoog) at various concentrations.
-
Aseptically place seeds of Arabidopsis thaliana on the surface of the medium.
-
Stratify the seeds at 4°C for 48 hours.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to a control.
-
Determine the IC₅₀ value by dose-response curve analysis.[7]
Diagram: Agrochemical Screening Workflow
Caption: General workflow for primary screening of agrochemical candidates.
Hypothetical Efficacy Data
The following tables present hypothetical data for the biological activity of this compound against various agricultural pests.
Table 1: Hypothetical Insecticidal Activity
| Target Pest | Common Name | LC₅₀ (mg/L) | 95% Confidence Interval |
|---|---|---|---|
| Spodoptera littoralis | Cotton Leafworm | 15.2 | 12.5 - 18.4 |
| Myzus persicae | Green Peach Aphid | 25.8 | 21.9 - 30.5 |
| Plutella xylostella | Diamondback Moth | 10.5 | 8.7 - 12.6 |
Table 2: Hypothetical Fungicidal Activity
| Target Pathogen | Disease | EC₅₀ (mg/L) |
|---|---|---|
| Botrytis cinerea | Grey Mould | 8.9 |
| Fusarium graminearum | Fusarium Head Blight | 12.3 |
| Rhizoctonia solani | Sheath Blight | 18.5 |
Table 3: Hypothetical Herbicidal Activity
| Target Weed Species | Growth Stage | IC₅₀ (µM) - Root Growth |
|---|---|---|
| Echinochloa crus-galli | Pre-emergence | 75 |
| Amaranthus retroflexus | Pre-emergence | 50 |
| Setaria faberi | Pre-emergence | 90 |
Proposed Mechanisms of Action
The diverse biological activities of this compound may stem from multiple modes of action.
Insecticidal Mode of Action
The thiocyanate group may act as a pro-insecticide, being metabolized in the insect to release cyanide, which inhibits cellular respiration. Alternatively, the molecule could target the insect's nervous system, potentially acting as a modulator of GABA-gated chloride channels or nicotinic acetylcholine receptors.
Fungicidal Mode of Action
The thiocyanate moiety can react with sulfhydryl groups in essential fungal enzymes and proteins, leading to their inactivation.[8] This can disrupt critical metabolic pathways, such as respiration and cell wall synthesis, and induce oxidative stress, ultimately leading to fungal cell death.
Herbicidal Mode of Action
The aniline structure suggests a possible role as a synthetic auxin mimic, similar to other picolinic acid herbicides derived from aniline precursors.[7][9] This would lead to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible weeds. The thiocyanate group may also contribute to phytotoxicity by disrupting enzymatic processes within the plant.
Diagram: Proposed Fungicidal Signaling Pathway
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
Application Notes and Protocols for N-Alkylation of 3-Chloro-2-methyl-4-thiocyanatoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental procedure for the N-alkylation of 3-chloro-2-methyl-4-thiocyanatoaniline. This compound is a substituted aniline containing both electron-donating (methyl) and electron-withdrawing (chloro and thiocyanato) groups. The presence of these functionalities requires careful selection of reaction conditions to achieve selective N-alkylation of the amino group. The protocol described herein is based on established ruthenium-catalyzed borrowing hydrogen methodologies, which have demonstrated broad applicability for the N-alkylation of anilines with diverse electronic properties.[1][2]
Data Presentation:
The following table summarizes the key quantitative parameters for the proposed N-alkylation reaction. The values are provided as a general guideline and may be optimized for specific alkylating agents and desired scales.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol (198.7 mg) | Starting material. The molecular weight is 198.7 g/mol .[3] |
| Alkylating Agent (e.g., Benzyl Alcohol) | 1.2 mmol | A slight excess of the alkylating agent is often used to ensure complete conversion of the aniline. |
| Catalyst & Base | ||
| [RuCl₂(p-cymene)]₂ | 0.0025 mmol (2.5 mol% Ru) | A common ruthenium precursor for borrowing hydrogen catalysis.[1] |
| Ligand (e.g., dppf) | 0.006 mmol (6 mol%) | The choice of ligand can significantly influence the reaction efficiency. |
| Base (e.g., K₂CO₃) | 0.1 mmol (10 mol%) | A mild inorganic base is typically used.[1] |
| Reaction Conditions | ||
| Solvent | p-Xylene | A high-boiling, non-polar solvent is suitable for this reaction. |
| Solvent Volume | 1.5 mL | The reaction is typically run at a concentration of around 0.1 M. |
| Temperature | 140 °C | High temperatures are often required for the borrowing hydrogen mechanism.[1] |
| Reaction Time | 21 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalyst and reactants. |
| Expected Outcome | ||
| Product | N-alkyl-3-chloro-2-methyl-4-thiocyanatoaniline | The specific product will depend on the alkylating agent used. |
| Expected Yield | 60-90% | Yields can vary depending on the specific substrate and reaction optimization. |
Experimental Protocols:
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl alcohol)
-
[RuCl₂(p-cymene)]₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃), anhydrous
-
p-Xylene, anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.0025 mmol), dppf (0.006 mmol), and anhydrous K₂CO₃ (0.1 mmol).
-
Evacuate and backfill the tube with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous p-xylene (1.5 mL) via syringe.
-
Add the alkylating agent (e.g., benzyl alcohol, 1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 140 °C using a preheated heating block or oil bath.
-
Maintain the reaction at this temperature with vigorous stirring for 21 hours.
-
Monitor the progress of the reaction by TLC or by taking small aliquots for GC-MS analysis.
-
-
Workup:
-
After the reaction is complete (as determined by the consumption of the starting aniline), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified N-alkyl-3-chloro-2-methyl-4-thiocyanatoaniline.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization:
Caption: Workflow for the ruthenium-catalyzed N-alkylation.
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
3-Chloro-2-methylaniline, a related compound, is classified as harmful if swallowed and causes eye burns.[4] Handle this compound with care, assuming it has similar toxicity.
-
Ruthenium catalysts can be toxic and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic thiocyanation of the precursor, 3-Chloro-2-methylaniline. This reaction typically involves treating the aniline with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of an oxidizing system to generate an electrophilic thiocyanating agent in situ.[1]
Q2: I am getting a low yield of the desired product. What are the possible causes?
Low yields are often attributed to competing side reactions. The primary causes include the polymerization of the aniline starting material, which is prone to oxidation, and the formation of undesired isomers.[2][3] Suboptimal reaction conditions, such as incorrect temperature, reagent stoichiometry, or reaction time, can also significantly decrease the yield of the target molecule.
Q3: My final product is a complex mixture and difficult to purify. What are the likely byproducts?
If you observe a complex mixture, it likely contains several byproducts. The most common are:
-
Isomeric products: Specifically, the formation of 6-Chloro-2-methyl-4-thiocyanatoaniline due to the directing effects of the substituents on the aromatic ring.
-
Polyaniline: A dark, often insoluble polymeric material resulting from the oxidation of the aniline starting material.[2][3]
-
Azoxy compounds: Formed from the oxidation and coupling of the aniline.[2][3]
-
Cyclized byproducts: Intramolecular cyclization of an ortho-thiocyanated intermediate can lead to benzothiazole derivatives.[2][3]
Q4: I observe a significant amount of dark, insoluble material in my reaction. What is it and how can I prevent it?
This dark, insoluble material is almost certainly polyaniline, a common byproduct when working with anilines under oxidative conditions.[2][3] To prevent its formation, consider the following:
-
Use milder oxidizing agents.
-
Maintain a lower reaction temperature.
-
Shorten the reaction time as much as possible.
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
Q5: My NMR/LC-MS analysis shows an isomer of my target compound. Which isomer is it and why did it form?
The most probable isomer is 6-thiocyanato-3-chloro-2-methylaniline. The substitution pattern on the starting aniline (3-Chloro-2-methylaniline) directs electrophilic substitution to multiple positions. The strongly activating amino group directs ortho and para. The para position (C4) is the target, but the other ortho position (C6) is also activated, leading to the formation of the 6-thiocyanato isomer as a significant byproduct.
Q6: My reaction mixture turned a very dark color, and I isolated a product with a different ring system. What could have happened?
This observation strongly suggests the formation of the 6-thiocyanato isomer followed by an in-situ intramolecular cyclization. The amino group can attack the carbon of the adjacent thiocyanate group, leading to the formation of a substituted 1,3-benzothiazol-2-amine, which is a different heterocyclic system.[2][3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Conversion | 1. Competing side reactions (polymerization, isomer formation).[2][3] 2. Insufficiently active thiocyanating agent. 3. Suboptimal reaction temperature or time. | 1. Use milder reaction conditions; consider a different solvent or oxidant system to improve regioselectivity. 2. Ensure the quality and stoichiometry of the oxidant and thiocyanate salt. 3. Optimize temperature and monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Dark, Tarry, or Insoluble Residue | Polymerization of the 3-Chloro-2-methylaniline starting material due to harsh oxidative conditions.[2][3] | 1. Lower the reaction temperature. 2. Use a less aggressive oxidizing agent (e.g., switch from persulfates to an NBS-based system).[1] 3. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Presence of Isomeric Impurity | Formation of the 6-thiocyanato isomer due to competing directing effects of the chloro, methyl, and amino groups. | 1. Modify the solvent and temperature to influence regioselectivity. 2. Employ a bulkier catalyst or reagent system that may sterically hinder attack at the C6 position. 3. Separate the isomers using column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate). |
| Identification of a Cyclized Byproduct | Formation of the 6-thiocyanato isomer, which then undergoes intramolecular cyclization to form a benzothiazole derivative.[2][3] | 1. Focus on reaction conditions that suppress the formation of the 6-thiocyanato isomer (see above). 2. Quench the reaction promptly upon completion to minimize the time for the secondary cyclization reaction to occur. |
Comparative Data on Thiocyanation Methods
The following table summarizes conditions from various literature methods for the thiocyanation of anilines, which can be adapted for the synthesis of this compound.
| Thiocyanate Source | Oxidant / Catalyst | Solvent | Temperature | Typical Yield Range | Reference |
| KSCN | N-Bromosuccinimide (NBS) | Ethanol | Room Temp | 96-97% (for chloro-anilines) | [1] |
| NH₄SCN | Ammonium Persulfate | None (Ball Milling) | Room Temp | 89% (for 2-chloroaniline) | [2] |
| NaSCN | trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane | Acetonitrile | 50 °C | Excellent | |
| NH₄SCN | Trichloroisocyanuric acid / wet SiO₂ | Dichloromethane | Not specified | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS/KSCN
This protocol is adapted from a general method for the efficient thiocyanation of anilines.[1]
-
Materials:
-
3-Chloro-2-methylaniline
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
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Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve N-bromosuccinimide (1.0 mmol) in ethanol (10 mL).
-
Add potassium thiocyanate (2.1 mmol) to the solution and stir at room temperature for 5 minutes. An orange-yellow color may develop.
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To this mixture, add a solution of 3-Chloro-2-methylaniline (1.0 mmol) in a minimal amount of ethanol.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-40 minutes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in Hexane and gradually increasing to 20%).
-
Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
Technical Support Center: Thiocyanation of Substituted Anilines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the thiocyanation of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why is my thiocyanation reaction resulting in a low yield or no product at all?
A: Low yields in the thiocyanation of anilines can be attributed to several factors, including reagent quality, reaction conditions, and the nature of the aniline substrate. Thiocyanation is an electrophilic aromatic substitution, meaning that electron-rich anilines react more readily.[1] If your aniline has strong electron-withdrawing groups, the reaction may require harsher conditions or a more potent catalytic system to proceed efficiently.[1] Additionally, the choice of thiocyanating agent and solvent system plays a crucial role. For instance, a method using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol has been shown to be highly efficient.[2][3]
Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
A: Regioselectivity in the electrophilic aromatic substitution of anilines is primarily governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho, para-director.[1] For many anilines, the para-substituted product is typically the major isomer due to steric hindrance at the ortho positions.[1] To enhance regioselectivity, consider the following strategies:
-
Steric Hindrance: Employing bulkier reagents or catalysts can favor substitution at the less sterically hindered para position.[1]
-
Catalyst Choice: The use of specific catalysts, such as silica-supported heterogeneous catalysts, can improve regioselectivity.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the regioselectivity.[1]
Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening, and how can I prevent it?
A: The formation of dark, polymeric, or tarry materials is a common issue when working with anilines, which are prone to oxidation.[4] This is particularly prevalent under harsh reaction conditions or when the reaction is exposed to air.[4] To mitigate this, consider the following:
-
Use Purified Reagents: Ensure your aniline starting material is pure and, if possible, freshly distilled.[4]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[4]
-
Protecting Groups: Acetylation of the amino group to form an acetanilide can reduce the aniline's susceptibility to oxidation and also helps control the reactivity during halogenation, a principle that can be applied to thiocyanation.[4]
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures or less aggressive oxidants, can minimize side reactions. A mechanochemical, solvent-free method using ammonium persulfate has been developed to minimize side reactions like polymerization.[5][6]
Q4: I am observing the formation of unexpected side products. What are they, and how can I avoid them?
A: Besides polymerization, other side reactions can occur during the thiocyanation of anilines. For instance, in mechanochemical methods using ammonium persulfate, the formation of azoxybenzene has been observed in trace amounts.[6] With certain substituted anilines, intramolecular cyclization can occur after thiocyanation. For example, anilines substituted at the C-4 position can undergo in situ cyclization to form 1,3-benzothiazole-2-amines.[5] To avoid these side products, careful control of reaction conditions and selection of the appropriate synthetic route are essential.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the thiocyanation of substituted anilines.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure the quality and purity of your aniline, thiocyanate source (e.g., KSCN, NH₄SCN), and any activating agents (e.g., NBS, (NH₄)₂S₂O₈). Use freshly opened or properly stored reagents. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For the NBS/KSCN method, room temperature in ethanol is effective.[2][3] For mechanochemical methods, milling time and frequency are key parameters.[5] |
| Deactivated Aniline Substrate | If your aniline contains strong electron-withdrawing groups, consider using a more powerful thiocyanation method or increasing the reaction temperature. |
| Poor Solubility | Ensure that your aniline and reagents are sufficiently soluble in the chosen solvent. If not, explore alternative solvent systems. |
| Moisture Contamination | Some thiocyanation reactions are sensitive to moisture. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere. |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects | The inherent electronic properties and steric hindrance of your substituted aniline will dictate the primary substitution pattern. Analyze the directing effects of the substituents. |
| Reaction Conditions Too Harsh | High temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature. |
| Inappropriate Catalyst or Reagent | Experiment with different thiocyanating agents or catalysts that may offer better regiocontrol. For example, bulky reagents may favor para-substitution.[1] |
Issue 3: Formation of Byproducts and Impurities
| Potential Cause | Troubleshooting Steps |
| Oxidation of Aniline | Use purified aniline, run the reaction under an inert atmosphere, and avoid unnecessarily high temperatures.[4] |
| Polymerization | This is common with highly activated anilines. Consider protecting the amino group as an acetamide to moderate its reactivity.[4] The use of silica as a grinding auxiliary in mechanochemical reactions can also reduce polymerization.[5][6] |
| Over-thiocyanation | Use a stoichiometric amount of the thiocyanating agent. Adding the thiocyanating agent portion-wise may also help control the reaction. |
| Hydrolysis of Thiocyanate | Work-up conditions should be considered to avoid hydrolysis of the thiocyanate product. |
Experimental Protocols
Protocol 1: Thiocyanation of Aniline using NBS/KSCN[1][2][3]
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To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the solution.
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Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture, dilute with water, and extract three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent.
Protocol 2: Mechanochemical Thiocyanation using Ammonium Persulfate[5][6]
-
In a stainless steel milling jar containing two stainless steel balls, combine the substituted aniline (0.2 mmol), ammonium thiocyanate (1.5 equiv), ammonium persulfate (1.5 equiv), and silica (0.15 g) as a grinding auxiliary.
-
Mill the mixture at 25 Hz for 1 hour.
-
After milling, the product can be isolated directly. For anilines with electron-withdrawing groups at C-2, excellent yields are often obtained.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for Thiocyanation of Aniline using NBS/KSCN [2][3]
| Entry | Solvent | Aniline:KSCN:NBS Ratio | Time (min) | Yield (%) |
| 1 | Methanol | 1:2:1 | 20 | 85 |
| 2 | Ethanol | 1:2:1 | 20 | 95 |
| 3 | Acetonitrile | 1:2:1 | 20 | 80 |
| 4 | Dichloromethane | 1:2:1 | 20 | 75 |
| 5 | Water | 1:2:1 | 20 | 60 |
| 6 | Ethanol | 1:1:1 | 20 | 70 |
| 7 | Ethanol | 1:2.1:1 | 20 | 96 |
Table 2: Thiocyanation of Various Substituted Anilines using NBS/KSCN in Ethanol [2]
| Entry | Substituted Aniline | Product | Time (min) | Yield (%) |
| 1 | Aniline | 4-Thiocyanatoaniline | 20 | 96 |
| 2 | 4-Methylaniline | 4-Methyl-2-thiocyanatoaniline | 25 | 94 |
| 3 | 4-Methoxyaniline | 4-Methoxy-2-thiocyanatoaniline | 25 | 95 |
| 4 | 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 30 | 92 |
| 5 | 4-Bromoaniline | 4-Bromo-2-thiocyanatoaniline | 30 | 93 |
Mandatory Visualization
Caption: General experimental workflow for the thiocyanation of substituted anilines.
Caption: Troubleshooting logic for thiocyanation of substituted anilines.
References
preventing decomposition of 3-Chloro-2-methyl-4-thiocyanatoaniline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Chloro-2-methyl-4-thiocyanatoaniline during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during reactions?
A1: The primary decomposition pathways observed during reactions involving this compound and similar aromatic thiocyanates are:
-
Polymerization: The aniline functional group can undergo oxidative polymerization, leading to the formation of undesirable polymeric byproducts. This is a common side reaction for anilines, especially under oxidative conditions.[1][2]
-
Intramolecular Cyclization: The ortho-amino group can react with the adjacent thiocyanate group, leading to the formation of a 2-aminobenzothiazole derivative. This is particularly prevalent in anilines with a thiocyanate group at the ortho position.[1]
Q2: What general precautions can be taken to improve the stability of this compound during experimental work?
A2: To enhance the stability of this compound, consider the following general precautions:
-
Temperature Control: Elevated temperatures can accelerate decomposition. It is advisable to conduct reactions at controlled, and often lower, temperatures.
-
pH Management: Both strongly acidic and basic conditions can potentially promote decomposition. Maintaining a neutral or mildly acidic/basic pH, depending on the specific reaction, is recommended.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization of the aniline moiety.
-
Solvent Selection: The choice of solvent can influence stability. Non-polar or less polar aprotic solvents may be preferable in some cases.
Q3: Are there any specific reagents that should be avoided when working with this compound?
A3: Avoid strong oxidizing agents that are not part of the planned reaction, as they can promote the polymerization of the aniline ring.[2] Also, be cautious with strong acids and bases, as they can catalyze decomposition or unwanted side reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Formation of a dark, insoluble material (suspected polymer).
-
Cause: This is likely due to the oxidative polymerization of the aniline functional group.[1][2]
-
Solutions:
-
Lower Reaction Temperature: Reducing the temperature of the reaction can decrease the rate of polymerization.
-
Use a Milder Oxidant: If an oxidant is required for your reaction, consider using a milder reagent.
-
Work Under an Inert Atmosphere: Purging the reaction vessel with nitrogen or argon can prevent oxidation by atmospheric oxygen.
-
Add a Polymerization Inhibitor: In some cases, small amounts of a radical scavenger or polymerization inhibitor may be compatible with the desired reaction.
-
Employ a Mechanochemical Approach: A ball-milling method using silica as a grinding auxiliary has been shown to reduce polymerization by homogenizing the reaction mixture.[1][2]
-
Problem 2: Low yield of the desired product and formation of a major byproduct with a different heterocyclic structure.
-
Cause: This is likely due to the intramolecular cyclization of the ortho-amino group with the thiocyanate group, forming a 2-aminobenzothiazole derivative.[1]
-
Solutions:
-
Protect the Amine Group: Temporarily protecting the aniline's amino group with a suitable protecting group (e.g., acetyl) can prevent its participation in the cyclization reaction. The protecting group can be removed in a subsequent step.
-
Steric Hindrance: While the methyl group at the 2-position provides some steric hindrance, it may not be sufficient to completely prevent cyclization. Modifying reaction conditions to favor the desired reaction kinetically over the cyclization may be necessary (e.g., lower temperature, shorter reaction time).
-
One-Pot Synthesis Strategy: In some synthetic routes, the thiocyanation and a subsequent reaction can be designed as a one-pot procedure where the desired reaction occurs faster than the cyclization.
-
Data on Factors Influencing Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High | Decreased stability, promotes decomposition | Maintain controlled, lower temperatures. |
| pH | Strongly Acidic | Potential for hydrolysis or other side reactions | Maintain near-neutral pH unless acidic conditions are required for the reaction. |
| pH | Strongly Basic | Potential for hydrolysis or other side reactions | Maintain near-neutral pH unless basic conditions are required for the reaction. |
| Atmosphere | Oxidative (Air) | Increased risk of aniline polymerization | Use an inert atmosphere (N₂ or Ar) for sensitive reactions. |
| Oxidizing Agents | Strong | Promotes polymerization | Use mild and controlled amounts of oxidants if necessary for the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Thiocyanation of an Aniline Derivative with Minimized Polymerization
This protocol is adapted from a general method for the electrophilic thiocyanation of anilines.[3]
-
Reagent Preparation: In a round-bottom flask, dissolve N-bromosuccinimide (NBS) (1.0 mmol) in ethanol (10 mL).
-
Thiocyanate Addition: To the solution from step 1, add potassium thiocyanate (KSCN) (2.1 mmol) and stir the mixture at room temperature (27 °C) for 5 minutes.
-
Substrate Addition: Add the substituted aniline (e.g., 3-chloro-2-methylaniline) (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (27 °C) for 20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under vacuum.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Mechanochemical Approach to Minimize Polymerization and Side Reactions
This protocol is based on a mechanochemical method for aryl thiocyanation.[1]
-
Initial Milling: To a 5.0 mL stainless-steel milling jar containing two stainless-steel ball bearings (7 mm diameter), add the aryl compound (0.2 mmol) and silica (SiO₂) (0.15 g, 230–400 mesh). Mill the mixture at 25 Hz for 2 minutes.
-
Reagent Addition: Add ammonium thiocyanate (0.3 mmol, 0.023 g) and ammonium persulfate (0.3 mmol, 0.068 g) to the jar.
-
Reaction Milling: Mill the mixture for 1 hour at 25 Hz.
-
Purification: Transfer the crude reaction mixture directly to a chromatography column for purification.
Visualizations
References
Technical Support Center: Synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 3-Chloro-2-methylaniline. This can be achieved through various methods, including the reduction of 2-chloro-6-nitrotoluene.[1][2][3][4][5] The second step is the thiocyanation of 3-Chloro-2-methylaniline to introduce the thiocyanate group at the para-position to the amino group. This is an electrophilic aromatic substitution reaction.[6][7]
Q2: What are the critical parameters to control during the thiocyanation step?
A2: Several parameters are crucial for a successful thiocyanation reaction. These include the choice of thiocyanating agent (e.g., ammonium thiocyanate, potassium thiocyanate), the oxidizing agent (e.g., N-bromosuccinimide, potassium persulfate), reaction temperature, solvent, and reaction time.[8][9][10] Careful control of these parameters is essential to maximize yield and minimize the formation of impurities.
Q3: What are the potential side reactions during the synthesis?
A3: During the thiocyanation of anilines, potential side reactions can occur. These may include the formation of di-thiocyanated products, polymerization of the starting material, or the formation of isomers if the reaction is not regioselective.[8] For anilines, oxidation of the amino group is also a possibility. In some cases, intramolecular cyclization can occur, leading to the formation of benzothiazole derivatives.[7][8]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to assess purity and identify any impurities.[11][12] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the final product.[7][8] Mass Spectrometry (MS) is also valuable for confirming the molecular weight.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 3-Chloro-2-methylaniline can interfere with the reaction. | Ensure the purity of the starting aniline derivative using appropriate analytical techniques before use. |
| Inefficient thiocyanating agent: The chosen thiocyanate salt or its concentration may not be optimal. | Screen different thiocyanate sources (e.g., NH₄SCN, KSCN) and adjust their stoichiometry.[8][9] | |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | Optimize the reaction temperature. A gradual increase from a lower temperature can help identify the optimal range. | |
| Incorrect solvent: The solvent may not be suitable for the reaction, affecting solubility and reactivity. | Test a range of solvents with varying polarities. Ethanol is often used for thiocyanation reactions.[9] | |
| Deactivated aromatic ring: Although the amino group is activating, other substituents might influence reactivity. | While the starting material is an activated aniline, ensure the reaction conditions are suitable for its specific electronic properties.[6] | |
| Formation of Multiple Products (Low Selectivity) | Lack of regioselectivity: The thiocyanation may occur at positions other than the desired para-position. | The para-position to the amino group is generally favored in electrophilic aromatic substitution.[7] However, steric hindrance from the adjacent methyl and chloro groups should direct the substitution. If ortho- or meta-isomers are observed, consider adjusting the catalyst or solvent system to enhance regioselectivity. |
| Formation of di-thiocyanated byproducts: Excess thiocyanating agent or harsh reaction conditions can lead to multiple substitutions. | Carefully control the stoichiometry of the thiocyanating agent. A slight excess may be needed, but a large excess should be avoided. | |
| Product Degradation | Instability of the thiocyanate group: Thiocyanates can be sensitive to heat, light, and certain chemical environments.[13][14] | Minimize exposure of the product to high temperatures and light. Store the final product under inert atmosphere if necessary. |
| Harsh work-up conditions: Acidic or basic conditions during work-up can potentially hydrolyze the thiocyanate group. | Use neutral or mildly acidic/basic conditions during extraction and purification. | |
| Difficulties in Product Isolation and Purification | Product is an oil or has poor crystallinity: This can make isolation by filtration challenging. | If the product is an oil, use extraction followed by column chromatography for purification. If it has poor crystallinity, try different recrystallization solvents or solvent mixtures. |
| Impurities co-elute with the product during chromatography. | Optimize the chromatographic conditions (e.g., stationary phase, mobile phase composition) to achieve better separation. |
Experimental Protocols
Synthesis of 3-Chloro-2-methylaniline (Precursor)
A common method for the synthesis of 3-chloro-2-methylaniline is the reduction of 2-chloro-6-nitrotoluene. One reported method involves using iron powder in the presence of hydrochloric acid.[3][4]
Example Protocol:
-
To a reaction vessel, add finely divided iron, water, and concentrated hydrochloric acid.
-
Heat the mixture to boiling with continuous stirring.
-
Slowly add 2-chloro-6-nitrotoluene to the mixture over a period of 2 hours.
-
After the addition is complete, add sodium carbonate to the reaction mixture.
-
Isolate the 3-chloro-2-methylaniline by steam distillation.
-
The crude product can be further purified by vacuum distillation.[3]
Note: Other reduction methods, such as catalytic hydrogenation, can also be employed.[2]
Thiocyanation of 3-Chloro-2-methylaniline
The following is a general procedure for the electrophilic thiocyanation of an aniline derivative, which can be adapted for 3-Chloro-2-methylaniline.
Example Protocol using N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN): [9]
-
Dissolve N-bromosuccinimide in ethanol in a reaction flask.
-
Add potassium thiocyanate to the solution and stir for 5 minutes at room temperature.
-
Add 3-Chloro-2-methylaniline to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 20 minutes), monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Chemical Stability and Reactivity of Thiocyanate Materials [eureka.patsnap.com]
- 14. Influence of Temperature and Pressure on Thiocyanate Stability [eureka.patsnap.com]
Technical Support Center: Analysis of 3-Chloro-2-methyl-4-thiocyanatoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-methyl-4-thiocyanatoaniline. The information provided is designed to assist in identifying and resolving issues related to the purity analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of in my this compound sample?
A1: Impurities in your sample can originate from the synthesis of the precursor, 3-chloro-2-methylaniline, or from the subsequent thiocyanation reaction.
-
Precursor-Related Impurities:
-
Isomeric Impurities: Positional isomers such as 5-Chloro-2-methylaniline and 6-Chloro-2-methylaniline may be present.
-
Unreacted Starting Materials: Residual amounts of 2-chloro-6-nitrotoluene, a common starting material for the precursor synthesis, might be found.
-
-
Thiocyanation-Related Impurities:
-
Unreacted Precursor: 3-Chloro-2-methylaniline may be present if the reaction has not gone to completion.
-
Isothiocyanate Isomer: Isomerization of the thiocyanate group (-SCN) to an isothiocyanate group (-NCS) can occur, leading to the formation of 3-Chloro-2-methyl-4-isothiocyanatoaniline.
-
By-products from Thiocyanation Reagents: Depending on the thiocyanation method used, by-products from reagents like ammonium thiocyanate or N-bromosuccinimide might be present.[1]
-
Q2: I am observing peak tailing in the HPLC analysis of my sample. What could be the cause and how can I fix it?
A2: Peak tailing for aromatic amines like this compound is often due to interactions with the silica-based stationary phase of the HPLC column.[2]
-
Cause: Secondary interactions between the basic amine group and acidic silanol groups on the column packing material can lead to peak tailing.[2]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For basic compounds, a lower pH (e.g., pH 3) can protonate the amine, reducing its interaction with silanol groups.[2]
-
Increase Buffer Strength: A sufficient buffer concentration (typically 10-50 mM) helps maintain a stable pH throughout the column.[2]
-
Use a Mobile Phase Additive: Adding a competitive amine, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[2]
-
Column Choice: Consider using a column with a less acidic, high-purity silica ('Type B') or an end-capped column to minimize silanol interactions.
-
Q3: My GC-MS analysis is showing unexpected peaks. What could be their origin?
A3: Unexpected peaks in a GC-MS chromatogram can arise from several sources.
-
Thermal Degradation: The analyte might be degrading in the high-temperature environment of the GC inlet or column. For thiocyanates, this could lead to the formation of other sulfur-containing compounds.
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to a rising baseline or discrete "ghost" peaks.
-
Contamination: Impurities in the carrier gas, sample solvent, or from previous injections can appear as extraneous peaks. Ensure high-purity gases and solvents are used.
Q4: How can I confirm the identity of an unknown impurity?
A4: A multi-technique approach is often necessary for unambiguous impurity identification.
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, which can be used to propose a structure.
-
High-Resolution Mass Spectrometry (HRMS): Offers a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry. Isolation of the impurity by preparative HPLC may be required to obtain a clean NMR spectrum.[3]
-
Forced Degradation Studies: Subjecting the main compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products, which can then be compared to the unknown impurity.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups.[2] | Adjust mobile phase pH, increase buffer strength, use a mobile phase additive (e.g., TEA), or switch to an end-capped or high-purity silica column.[2] |
| Peak Fronting | Column overload.[4] | Reduce sample concentration or injection volume.[4] |
| Split Peaks | Column void or blockage at the column inlet. | Reverse-flush the column. If the problem persists, the column may need to be replaced. |
| Ghost Peaks | Contamination from previous injections or impurities in the mobile phase. | Run a blank gradient, flush the injector and column with a strong solvent. |
| Baseline Drift | Column temperature fluctuations or mobile phase composition changes. | Use a column oven for stable temperature control and ensure proper mobile phase mixing and degassing. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks | Injector or column blockage, detector malfunction. | Check for leaks, clean the injector, and verify detector settings. |
| Broad Peaks | Column overload or incorrect flow rate. | Reduce sample concentration or optimize the carrier gas flow rate. |
| Poor Resolution | Inadequate column selectivity or temperature program. | Select a column with a different stationary phase or optimize the temperature gradient. |
| Irreproducible Retention Times | Leaks in the system or inconsistent oven temperature. | Check for leaks using an electronic leak detector and verify the oven temperature profile. |
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Sample aggregation, presence of paramagnetic impurities, or poor shimming. | Ensure the sample is fully dissolved, filter the sample if necessary, and re-shim the spectrometer. |
| Low Signal-to-Noise | Low sample concentration or insufficient number of scans. | Increase the sample concentration if possible, or increase the number of scans acquired. |
| Solvent Peak Obscuring Signals | Analyte signals are close to a strong solvent resonance. | Use a deuterated solvent with a different chemical shift or employ solvent suppression techniques.[3] |
| Impurity Peaks Overlapping with Analyte Signals | Co-elution of impurities with the main component. | Further purify the sample using techniques like preparative HPLC before NMR analysis. |
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 25 mg of the sample in 50 mL of a 50:50 mixture of acetonitrile and water.
Representative GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp to 150°C at 3°C/min.
-
Ramp to 280°C at 10°C/min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or methylene chloride.
NMR Sample Preparation for Impurity Identification
-
Solvent Selection: Use a high-purity deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the amine protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Technical Support Center: Isolation of Pure 3-Chloro-2-methyl-4-thiocyanatoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 3-Chloro-2-methyl-4-thiocyanatoaniline. The information is tailored to researchers, scientists, and drug development professionals to address common challenges encountered during its isolation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Material: 3-Chloro-2-methylaniline may be present if the reaction has not gone to completion.
-
Isomeric Byproducts: Depending on the regioselectivity of the thiocyanation reaction, other isomers of the product could be formed.
-
Isothiocyanate Impurity: Rearrangement of the thiocyanate product to the corresponding isothiocyanate can occur, particularly at elevated temperatures.
-
Solvent and Reagent Residues: Residual solvents and unreacted thiocyanating reagents or their byproducts may also be present in the crude product.
Q2: My crude product is a dark oil or a sticky solid. How can I induce crystallization?
A2: Oily or sticky crude products can be challenging. Here are a few techniques to induce crystallization:
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) and scratch the inside of the flask with a glass rod. This can provide nucleation sites for crystal formation.
-
Solvent/Anti-Solvent Crystallization: Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes turbid. Allow the solution to stand, and crystals may form over time.
-
Seed Crystals: If a small amount of pure product is available, adding a seed crystal to the supersaturated solution can initiate crystallization.
Q3: I am seeing a low yield of my purified product after chromatography or crystallization. What are the potential causes?
A3: Low recovery can be attributed to several factors:
-
Incomplete Reaction: If the initial synthesis did not proceed to completion, the yield of the desired product will inherently be low.
-
Losses during Extraction: The product may have some solubility in the aqueous phase during the work-up, leading to losses. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the aniline derivative.
-
Improper Column Chromatography Technique: Using an eluent that is too polar can cause the product to elute too quickly with impurities. Conversely, a non-polar eluent may result in very slow or no elution. Careful selection of the eluent system based on TLC analysis is crucial.
-
Suboptimal Crystallization Conditions: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. The choice of solvent is also critical; the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any minor impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Issue 1: The reaction mixture is a complex mixture on TLC, showing multiple spots.
| Possible Cause | Troubleshooting Step |
| Non-selective reaction | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. |
| Degradation of product | Analyze the stability of the product under the reaction and work-up conditions. Consider milder reagents or shorter reaction times. |
| Formation of byproducts | Isolate and characterize the major byproducts to understand the side reactions occurring. This can help in modifying the reaction conditions to suppress their formation. |
Issue 2: Difficulty in separating the product from the starting material by column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar polarity | Use a less polar eluent system to increase the separation on the silica gel column. A shallow gradient of the polar solvent can improve resolution. Consider using a different stationary phase if separation on silica gel is not effective. |
| Peak tailing of the aniline | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to reduce tailing and improve peak shape.[2] |
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| Solution is too concentrated | Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling. |
| Presence of impurities | The presence of impurities can inhibit crystallization. A preliminary purification by column chromatography may be necessary before attempting recrystallization. |
| Inappropriate solvent | The chosen solvent or solvent system may not be suitable. Screen a range of solvents to find one where the product has a significant difference in solubility at high and low temperatures. |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Aqueous Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove water-soluble byproducts and reagents.
-
Neutralization: If the reaction was performed under acidic or basic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (if acidic) or a dilute aqueous solution of HCl (if basic) to neutralize any remaining acid or base. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Eluent Selection: Determine an appropriate eluent system by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should give an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the eluent, may be necessary to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for anilines include ethanol, methanol, toluene, or mixtures with water or hexanes.
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇ClN₂S[3] |
| Molecular Weight | 198.67 g/mol [3] |
| Appearance | Solid |
| Predicted Boiling Point | 321.1 ± 42.0 °C[3] |
| Predicted Density | 1.37 ± 0.1 g/cm³[3] |
| Predicted pKa | 1.73 ± 0.10[3] |
Table 2: Suggested Solvents for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Column Chromatography | Hexanes/Ethyl Acetate | Good for separating compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Recrystallization | Ethanol/Water | The product is likely soluble in hot ethanol and less soluble upon the addition of water, a common technique for anilines. |
| Recrystallization | Toluene/Hexanes | Toluene can be a good solvent at high temperatures, and the addition of hexanes as an anti-solvent can induce crystallization upon cooling. |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Decision-making flowchart for the purification strategy of this compound.
References
Validation & Comparative
comparative reactivity of thiocyanatoaniline isomers
A Comparative Guide to the Reactivity of Thiocyanatoaniline Isomers
Theoretical Framework for Reactivity
The reactivity of thiocyanatoaniline isomers in electrophilic aromatic substitution is primarily governed by the interplay of the electronic and steric effects of both the amino (-NH₂) and thiocyanato (-SCN) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing. This is due to its strong +M (mesomeric) effect, where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.
-
Thiocyanato Group (-SCN): The thiocyanato group is a deactivating group due to its -I (inductive) effect, where the electronegative nitrogen and sulfur atoms withdraw electron density from the ring through the sigma bond. However, it can also exhibit a weak +M effect. Overall, it is considered a deactivating group and is also ortho, para-directing, although its directing effect is much weaker than that of the amino group.
The ultimate reactivity and regioselectivity of each isomer are a result of the combined influence of these two groups.
Comparative Reactivity of Isomers
The position of the thiocyanato group relative to the strongly activating amino group significantly influences the overall reactivity of the molecule and the position of subsequent electrophilic attack.
-
p-Thiocyanatoaniline (4-thiocyanatoaniline): In this isomer, the para position is blocked. The amino group directs incoming electrophiles to the ortho positions (positions 2 and 6). The deactivating effect of the thiocyanato group is felt throughout the ring but does not prevent substitution due to the powerful activation by the amino group.
-
m-Thiocyanatoaniline (3-thiocyanatoaniline): The amino group strongly directs incoming electrophiles to the ortho (position 2) and para (position 6) positions relative to itself. The meta-positioned thiocyanato group has a deactivating inductive effect on these positions, but the directing influence of the amino group is dominant. Steric hindrance at position 2 might slightly favor substitution at position 6.
-
o-Thiocyanatoaniline (2-thiocyanatoaniline): The amino group directs incoming electrophiles to the para position (position 4) and the other ortho position (position 6). The ortho-thiocyanato group exerts a significant steric hindrance, particularly at position 6. Therefore, electrophilic substitution is most likely to occur at the less hindered para position (position 4).
Based on these principles, the general order of reactivity towards electrophilic aromatic substitution is expected to be:
m-Thiocyanatoaniline > p-Thiocyanatoaniline > o-Thiocyanatoaniline
This predicted order is based on the synergistic and antagonistic effects of the substituents on the activation of the aromatic ring and steric hindrance around the potential sites of reaction.
Data Presentation
The following table summarizes the expected reactivity and observed regioselectivity for the electrophilic thiocyanation of aniline and its derivatives, which provides insights into the reactivity of the thiocyanatoaniline isomers themselves in further electrophilic substitutions.
| Isomer | Activating/Deactivating Groups | Directing Effects | Predicted Major Product(s) of Electrophilic Substitution | Observed Product Yields in a Mechanochemical Thiocyanation of Substituted Anilines[1][2] |
| o-Thiocyanatoaniline | -NH₂ (Strongly Activating), -SCN (Deactivating) | -NH₂ (o, p), -SCN (o, p) | Substitution at C4 (para to -NH₂) | Anilines with C-2 substituents show distinct reactivity, often leading to cyclization products.[1] |
| m-Thiocyanatoaniline | -NH₂ (Strongly Activating), -SCN (Deactivating) | -NH₂ (o, p), -SCN (o, p) | Substitution at C6 and C2 (ortho and para to -NH₂) | Not explicitly detailed for this isomer. |
| p-Thiocyanatoaniline | -NH₂ (Strongly Activating), -SCN (Deactivating) | -NH₂ (o, p), -SCN (o, p) | Substitution at C2 (ortho to -NH₂) | For para-substituted anilines, ortho thiocyanation is observed.[3] |
Experimental Protocols
A general experimental protocol for the electrophilic thiocyanation of anilines is provided below. This method can be adapted to study the comparative reactivity of the thiocyanatoaniline isomers by subjecting them to further electrophilic substitution under identical conditions and analyzing the product distribution.
Electrophilic Thiocyanation of an Aniline Derivative
Materials:
-
Aniline derivative (e.g., aniline, toluidine)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1 equivalent) and potassium thiocyanate (2 equivalents) in ethanol at room temperature.[3]
-
Stir the mixture to ensure complete dissolution.
-
Slowly add a solution of N-Bromosuccinimide (1 equivalent) in ethanol dropwise to the stirred mixture.[3]
-
Maintain the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).[3]
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (safety goggles, lab coat, gloves).
-
NBS and Bromine are corrosive and toxic; handle with care.
Mandatory Visualization
References
Unveiling the Antifungal Potential: A Comparative Analysis of 3-Chloro-2-methyl-4-thiocyanatoaniline and Other Aniline Derivatives
For Immediate Release
[City, State] – [Date] – In the continuous search for novel therapeutic agents, a comprehensive comparative guide has been developed to elucidate the biological activity of 3-Chloro-2-methyl-4-thiocyanatoaniline against other aniline derivatives, with a particular focus on antifungal properties. This guide, tailored for researchers, scientists, and drug development professionals, provides a meticulous examination of available experimental data, detailed methodologies, and visual representations of experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Aniline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[1] The focus of this guide, this compound, is a member of the thiocyanatoaniline family, which has demonstrated notable antifungal properties.[2] While specific quantitative antifungal data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons with structurally similar compounds and other aniline derivatives to provide a valuable reference for ongoing research.
Comparative Antifungal Activity
The biological efficacy of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring. The thiocyanate (-SCN) group, in particular, is a key pharmacophore that contributes to the antifungal activity of these compounds. The following table summarizes the available quantitative data for thiocyanatoaniline derivatives and other anilines with reported antifungal activity.
| Compound/Derivative | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Thiocyanatoanilines | |||
| 2,6-Dichloro-4-thiocyanatoaniline | Dermatophytes | Reported as highly active (specific MICs not available) | [3] |
| Other Aniline Derivatives | |||
| 3,5-Dichloroaniline | Aspergillus niger, Trichophyton mentagrophytes, etc. | Active (specific MICs not available) | [4] |
| 3,5-Dibromoaniline | Aspergillus niger, Trichophyton mentagrophytes, etc. | Active (specific MICs not available) | [4] |
| 3-Iodoaniline | Aspergillus niger, Trichophyton mentagrophytes, etc. | Active (specific MICs not available) | [4] |
Note: Direct comparisons should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
A detailed understanding of the methodologies used to generate biological activity data is crucial for the interpretation and replication of results. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on established standards.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for assessing the in vitro antifungal susceptibility of a compound.[1][5]
1. Preparation of Antifungal Stock Solution:
-
Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Inoculum Preparation:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium.
-
A suspension of fungal spores or cells is prepared in sterile saline or broth.
-
The suspension is standardized to a specific concentration (e.g., 1-5 x 10^6 colony-forming units per milliliter [CFU/mL]) using a spectrophotometer or hemocytometer.
3. Serial Dilution:
-
The antifungal stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640). This creates a range of decreasing concentrations of the test compound.
4. Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
5. Incubation:
-
The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), allowing for fungal growth.[6]
6. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[7] This can be assessed visually or by measuring the optical density using a microplate reader.[1]
Visualizing the Research Process
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams have been generated.
Conclusion
This comparative guide highlights the potential of this compound and related aniline derivatives as a promising class of antifungal agents. The presented data and protocols offer a valuable resource for the scientific community to build upon in the quest for novel and effective treatments for fungal infections. Further research is warranted to elucidate the specific mechanisms of action and to conduct more extensive quantitative structure-activity relationship studies for these compounds.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. This compound | 14030-84-3 [amp.chemicalbook.com]
- 3. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 3-Chloro-2-methyl-4-thiocyanatoaniline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the aromatic compound 3-Chloro-2-methyl-4-thiocyanatoaniline with its synthetic precursors, 6-chloro-2-nitrotoluene and 3-chloro-2-methylaniline. Understanding the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This document presents available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in comparative tables. Detailed experimental protocols for these analytical techniques are also provided.
Synthesis Pathway
The synthesis of this compound typically proceeds in a two-step sequence. The first step involves the reduction of 6-chloro-2-nitrotoluene to 3-chloro-2-methylaniline. The subsequent step is the electrophilic thiocyanation of 3-chloro-2-methylaniline to yield the final product.
Caption: Synthesis of this compound.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and its precursors. Please note that comprehensive experimental data for the final product is limited in publicly accessible databases.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| 6-chloro-2-nitrotoluene | 7.30-7.80 (m, 3H) | 2.60 (s, 3H, -CH₃) |
| 3-chloro-2-methylaniline | 6.55 (d), 6.78 (d), 6.93 (t) (3H) | 3.57 (br s, 2H, -NH₂), 2.20 (s, 3H, -CH₃)[1] |
| This compound | Data not available | Data not available |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 6-chloro-2-nitrotoluene | 124.0, 128.0, 131.0, 133.0, 135.0, 149.0 | 20.0 (-CH₃) |
| 3-chloro-2-methylaniline | 118.6, 121.9, 127.2, 129.9, 131.1, 144.9 | 17.5 (-CH₃) |
| This compound | Data not available | Data not available |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 6-chloro-2-nitrotoluene | ~3100 (Ar C-H), ~1530 & ~1350 (NO₂ stretch), ~780 (C-Cl stretch) |
| 3-chloro-2-methylaniline | ~3450 & ~3360 (N-H stretch), ~3050 (Ar C-H), ~1620 (N-H bend), ~800 (C-Cl stretch)[2] |
| This compound | Expected: ~3400-3300 (N-H stretch), ~2150 (SCN stretch), ~1600 (N-H bend), ~800 (C-Cl stretch) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 6-chloro-2-nitrotoluene | 171/173 (3:1) | 141, 125, 115, 99, 90 |
| 3-chloro-2-methylaniline | 141/143 (3:1) | 106, 77 |
| This compound | 198/200 (3:1) | Data not available |
Table 5: UV-Visible (UV-Vis) Spectral Data
| Compound | λmax (nm) | Solvent |
| 6-chloro-2-nitrotoluene | ~250, ~300 | Ethanol |
| 3-chloro-2-methylaniline | ~240, ~290 | Ethanol[3] |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.7 mL in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is standard.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: General workflow for FTIR spectroscopic analysis.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the frequencies of the major absorption bands and correlate them with the characteristic vibrational modes of the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components.
-
MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance in the range of 0.1 to 1.0.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of, for example, 200-400 nm using a UV-Vis spectrophotometer. A spectrum of the pure solvent is used as a baseline.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. Further experimental work is required to obtain a complete spectroscopic profile of the final product.
References
Validating the Structure of 3-Chloro-2-methyl-4-thiocyanatoaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for validating the structure of 3-Chloro-2-methyl-4-thiocyanatoaniline and its derivatives. Due to the limited availability of published experimental data for this compound, this guide utilizes data from structurally similar thiocyanatoaniline derivatives to illustrate the application of key analytical methodologies. These techniques are fundamental in confirming the identity, purity, and structure of newly synthesized compounds in drug discovery and development.
Introduction to Thiocyanatoaniline Derivatives
Thiocyanatoaniline derivatives are a class of organic compounds that have garnered interest in medicinal chemistry, notably for their potential antifungal properties. The precise characterization of these molecules is a critical step in their development as therapeutic agents, ensuring the correct structure is advanced through the research and development pipeline. The validation process relies on a combination of spectroscopic and spectrometric techniques to provide unambiguous structural elucidation.
Comparative Analysis of Structural Validation Techniques
The structural confirmation of thiocyanatoaniline derivatives is typically achieved through a suite of analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecule's structure.
Data Presentation: Spectroscopic and Spectrometric Data of Thiocyanatoaniline Derivatives
The following tables summarize the experimental data for various thiocyanatoaniline derivatives that are structurally related to this compound. This comparative data highlights how subtle changes in substitution patterns on the aniline ring influence the spectroscopic and spectrometric outputs.
Table 1: ¹H NMR Spectroscopic Data of Substituted Thiocyanatoaniline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Chloro-4-thiocyanatoaniline [1] | CDCl₃ | 7.42 (d, J = 4 Hz, 1H, H₃), 7.21 (dd, J = 8, 4 Hz, 1H, H₅), 6.70 (d, J = 8 Hz, 1H, H₆), 4.15 (s, 2H, NH₂) |
| 3-Methyl-4-thiocyanatoaniline [1] | CDCl₃ | 7.36 (d, J = 8.4 Hz, 1H, H₅), 6.59 (d, J = 2.4 Hz, 1H, H₂), 6.50 (dd, J = 8.4, 2.4 Hz, 1H, H₆), 3.81 (s, 2H, NH₂), 2.45 (s, 3H, CH₃) |
| 2-Methoxy-4-thiocyanatoaniline [1] | CDCl₃ | 7.02 (dd, J = 8, 2 Hz, 1H, H₅), 6.95 (d, J = 2 Hz, 1H, H₃), 6.67 (d, J = 8 Hz, 1H, H₆), 3.88 (s, 3H, OCH₃) |
| 3-Cyano-4-thiocyanatoaniline [1] | CDCl₃ | 7.55 (d, J = 8.4 Hz, 1H, H₅), 7.00 (d, J = 2.8 Hz, 1H, H₂), 6.87 (dd, J = 8.4, 2.8 Hz, 1H, H₆), 4.26 (s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Thiocyanatoaniline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chloro-4-thiocyanatoaniline [1] | CDCl₃ | 145.2 (C₁), 119.7 (C₂), 133.7 (C₃), 110.1 (C₄), 132.6 (C₅), 116.4 (C₆), 111.5 (SCN) |
| 3-Methyl-4-thiocyanatoaniline [1] | CDCl₃ | 149.3 (C₁), 117.2 (C₂), 143.0 (C₃), 109.1 (C₄), 136.2 (C₅), 113.7 (C₆), 111.9 (SCN), 20.9 (CH₃) |
| 2-Methoxy-4-thiocyanatoaniline [1] | CDCl₃ | 138.9 (C₁), 147.6 (C₂), 114.5 (C₃), 109.0 (C₄), 126.7 (C₅), 114.9 (C₆), 112.3 (SCN), 55.7 (OCH₃) |
| 3-Cyano-4-thiocyanatoaniline [1] | CDCl₃ | 149.2 (C₁), 119.5 (C₂), 118.4 (C₃), 112.0 (C₄), 136.3 (C₅), 119.5 (C₆), 115.8 (CN), 109.9 (SCN) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Substituted Thiocyanatoaniline Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) |
| 2-Chloro-4-thiocyanatoaniline [1] | EI (70 eV) | 184 [M]⁺ | 3430, 3300 (N-H stretch), 2155 (SCN stretch), 870, 855, 825 (C-H bend) |
| 3-Methyl-4-thiocyanatoaniline [1] | EI (70 eV) | 164 [M]⁺ | 3429, 3341 (N-H stretch), 2146 (SCN stretch), 862, 815 (C-H bend) |
| 2-Methoxy-4-thiocyanatoaniline [1] | EI (70 eV) | 180 [M]⁺ | 3370, 3341 (N-H stretch), 2145 (SCN stretch), 1028 (C-O stretch), 833, 810 (C-H bend) |
| 3-Cyano-4-thiocyanatoaniline [1] | EI (70 eV) | 175 [M]⁺ | 3466, 3363 (N-H stretch), 2234 (CN stretch), 2162 (SCN stretch), 860, 833 (C-H bend) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of structural validation studies. Below are generalized procedures for the key analytical techniques discussed.
General Procedure for Synthesis of Aryl Thiocyanates (Mechanochemical Method)[1]
Aryl thiocyanates can be synthesized by adding the aryl compound (0.2 mmol scale) to a 5.0 mL stainless-steel jar charged with two stainless-steel ball bearings (7 mm diameter) and 0.15 g of SiO₂. The mixture is milled at 25 Hz for 2.0 minutes. Subsequently, ammonium thiocyanate (1.5 equiv) and ammonium persulfate (1.5 equiv) are added, and the mixture is milled for an additional 1.0 hour at 25 Hz. The crude product is then purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used for volatile and thermally stable compounds, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or more polar derivatives.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. Alternatively, a KBr pellet of the sample can be prepared.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Key functional group absorptions, such as the N-H and SCN stretches, are identified.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and structural validation of thiocyanatoaniline derivatives.
Caption: General workflow for the synthesis and structural validation of thiocyanatoaniline derivatives.
Caption: Decision-making workflow for the structural validation of a target compound.
References
A Comparative Guide to the Synthesis of Substituted Thiocyanatoanilines
The introduction of the thiocyanate (-SCN) group into the aniline backbone is a critical transformation in medicinal chemistry and materials science, yielding intermediates with diverse biological activities and synthetic utility. Researchers have a variety of synthetic strategies at their disposal, each with distinct advantages and limitations. This guide provides an objective comparison of the most prevalent methods for synthesizing substituted thiocyanatoanilines, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The primary routes for synthesizing thiocyanatoanilines can be broadly categorized into direct C-H functionalization (electrophilic thiocyanation) and substitution reactions, such as the Sandmeyer reaction. The choice of method often depends on the desired regioselectivity, substrate tolerance, and scalability.
| Method Category | Specific Method | Reagents | Key Advantages | Key Disadvantages | Regioselectivity |
| Direct C-H Thiocyanation | Halogen-Mediated | NBS/KSCN | High yields, mild conditions, eco-friendly (ethanol solvent).[1] | Limited to electron-rich anilines. | Primarily para-selective.[1] |
| Oxidant-Promoted | (NH₄)₂S₂O₈/NH₄SCN | Solvent-free (mechanochemical), rapid, good for sensitive groups.[2][3] | Can lead to cyclic byproducts with ortho-substituted anilines.[3] | Primarily para-selective.[3] | |
| Metal-Catalyzed | Cu(OAc)₂·H₂O/TBHP/NH₄SCN | Unique ortho-selectivity.[4] | Requires a metal catalyst and an oxidant, higher temperatures. | Primarily ortho-selective.[4] | |
| Photochemical/Electrochemical | Ag/TNT photoredox catalyst/NH₄SCN | Green approach, mild conditions, avoids harsh chemical oxidants.[5] | May require specialized equipment. | Generally para-selective.[5] | |
| Substitution Reactions | Sandmeyer Reaction | 1. NaNO₂/H⁺2. CuSCN or KSCN/Cu⁺ | Wide substrate scope, applicable to less activated anilines.[6][7] | Multi-step process, involves potentially unstable diazonium salts.[8] | Determined by the initial position of the amino group. |
| From Aryl Halides | Aryl Iodide/KSCN/CuI | Useful for specific isomers not accessible by direct methods. | Multi-step synthesis from aniline, requires pre-functionalization.[9] | Determined by the position of the halide. |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 4-thiocyanatoaniline from aniline using various methods, providing a direct comparison of their efficiency.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NBS/KSCN | N-Bromosuccinimide, Potassium Thiocyanate | Ethanol | 27 | 20 min | 95 | [1] |
| Mechanochemical | Ammonium Persulfate, Ammonium Thiocyanate | None (Silica auxiliary) | Room Temp | 45 min | 92 | [2][3] |
| Copper-Catalyzed Ortho-Thiocyanation | Cu(OAc)₂·H₂O, TBHP, NH₄SCN | Acetonitrile | 110 | 2 h | Not applicable (yields ortho-product) | [4] |
| Sandmeyer-type | Arenediazonium salt, NaSCN, Cu powder | Acetonitrile | Room Temp | - | Good to excellent | [10] |
Experimental Protocols
Method 1: Direct Thiocyanation using N-Bromosuccinimide and Potassium Thiocyanate[1]
This protocol describes an efficient and environmentally friendly method for the synthesis of 4-thiocyanatoaniline.
Materials:
-
Aniline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Potassium Thiocyanate (KSCN) (2.1 mmol)
-
Ethanol (EtOH) (10 mL)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add substituted aniline (1.0 mmol) to the solution.
-
Continue stirring the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract the product three times with ethyl acetate.
-
Combine the organic extracts and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel (60–120 mesh) using a hexane-ethyl acetate mixture (10:1) as the mobile phase to obtain the desired product.
Method 2: Copper-Catalyzed Ortho-Thiocyanation of Aniline[4]
This method provides a unique approach to synthesizing ortho-substituted thiocyanatoanilines.
Materials:
-
Aniline (0.25 mmol)
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (20 mol%)
-
tert-Butyl Hydroperoxide (TBHP, 70% in water) (3 equiv.)
-
Ammonium Thiocyanate (NH₄SCN) (1 equiv.)
-
Acetonitrile (MeCN) (2 mL)
Procedure:
-
In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add aniline (0.25 mmol), Cu(OAc)₂·H₂O (20 mol%), NH₄SCN (1 equiv.), and acetonitrile (2 mL).
-
Add TBHP (3 equiv.) to the mixture under an air atmosphere.
-
Securely close the screw cap and stir the reaction tube vigorously.
-
Heat the reaction mixture to 110 °C for 2 hours.
-
After cooling to room temperature, proceed with standard workup and purification procedures to isolate the ortho-thiocyanated product.
Synthesis Pathway Diagrams
The following diagrams illustrate the workflows for the primary synthesis methods.
Caption: Workflow for direct para-thiocyanation of anilines.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed ortho-thiocyanation of aromatic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
Comparative Guide to the Structure-Activity Relationship of Substituted Thiocyanatoaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific studies on the structure-activity relationship (SAR) of a series of 3-Chloro-2-methyl-4-thiocyanatoaniline analogs. Therefore, this guide provides a comparative overview of the broader class of substituted thiocyanatoaniline derivatives based on available scientific literature. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential biological activities of this class of compounds.
Introduction
Thiocyanatoanilines are a class of organic compounds characterized by an aniline ring substituted with a thiocyanate (-SCN) group. This functional group is a versatile precursor in organic synthesis and is present in a number of biologically active natural products and synthetic compounds.[1] The aniline scaffold itself is a common feature in many pharmaceuticals. The combination of these two moieties suggests that substituted thiocyanatoanilines could exhibit a range of biological activities, including antimicrobial and anticancer properties. This guide summarizes the available data on the synthesis and biological implications of various substituted thiocyanatoaniline analogs to infer potential structure-activity relationships.
Data on Substituted Thiocyanatoaniline Analogs
While a systematic SAR study on a library of this compound analogs is not available, data on a few other substituted thiocyanatoanilines have been reported, primarily in the context of their synthesis or as intermediates for other bioactive molecules.
| Compound Name | Structure | Substitution Pattern | Reported Biological Role/Activity | Reference |
| 4-Thiocyanatoaniline | Thiocyanate at para-position | Synthetic intermediate | [2] | |
| 2-Nitro-4-thiocyanatoaniline | Nitro at ortho-position, Thiocyanate at para-position | Precursor for the anthelmintic drug Albendazole; predicted antimicrobial properties.[3] | [3] | |
| 3-Chloro-4-thiocyanatoaniline | Chloro at meta-position, Thiocyanate at para-position | Synthetic intermediate | Not specified in search results | |
| 2-Chloro-4-thiocyanatoaniline | Chloro at ortho-position, Thiocyanate at para-position | Synthetic intermediate | Not specified in search results | |
| 3-Methyl-4-thiocyanatoaniline | Methyl at meta-position, Thiocyanate at para-position | Synthetic intermediate | Not specified in search results |
Inference on Structure-Activity Relationship:
Based on the limited data, the primary role of many synthesized thiocyanatoanilines is as versatile chemical intermediates.[1][3] The biological activity of compounds like 2-Nitro-4-thiocyanatoaniline is inferred from the known bioactivities of its functional groups.[3] The presence of a nitro group, in conjunction with the thiocyanate moiety, is suggestive of potential antimicrobial properties.[3] For the target compound, this compound, the presence of chloro and methyl groups on the aniline ring would be expected to modulate its lipophilicity and electronic properties, which in turn could influence its biological activity. Halogenated aryl groups on related allylic thiocyanates have been shown to be important for antimicrobial activity.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of a series of this compound analogs are not available. However, general methods for the thiocyanation of anilines have been described.
General Procedure for Electrophilic Thiocyanation of Anilines
A common method for the synthesis of thiocyanatoanilines is through the electrophilic thiocyanation of the corresponding aniline derivative.
Materials:
-
Substituted aniline
-
Sodium thiocyanate (NaSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Ethanol
-
Potassium persulfate (K₂S₂O₈) (for some methods)
Protocol 1: In-situ Generation of Thiocyanogen
-
A stirred mixture of the substituted aniline and dry sodium thiocyanate is prepared in glacial acetic acid.
-
The mixture is cooled to a controlled temperature (e.g., 10-15 °C).
-
A solution of bromine in acetic acid is added dropwise to the mixture.
-
The reaction is stirred for a specified time until completion (monitored by TLC).
-
The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed, and purified (e.g., by recrystallization).
Protocol 2: NBS-mediated Thiocyanation [1]
-
To a solution of N-bromosuccinimide in ethanol, potassium thiocyanate is added and stirred at room temperature for a few minutes to generate N-thiocyanatosuccinimide in situ.
-
The substituted aniline is then added to this mixture.
-
The reaction is stirred at room temperature until completion.
-
The solvent is evaporated, and the residue is worked up (e.g., by extraction with an organic solvent) and the product is purified by chromatography.
Protocol 3: Mechanochemical Synthesis [2]
-
The substituted aniline, ammonium thiocyanate, and ammonium persulfate are added to a milling jar with grinding balls.
-
The mixture is milled at a specified frequency for a set duration.
-
After milling, the crude product is purified by column chromatography.
Visualizations
General Synthetic Workflow for Substituted Thiocyanatoanilines
Caption: General workflow for the synthesis of substituted thiocyanatoanilines.
Conclusion
The thiocyanatoaniline scaffold holds potential for the development of new biologically active agents. However, there is a clear gap in the literature regarding the systematic exploration of the structure-activity relationships of this compound analogs. The general synthetic methods presented provide a starting point for the generation of a library of such compounds. Future research should focus on the synthesis of a diverse set of analogs with varying substituents on the aniline ring to systematically evaluate their antimicrobial, antifungal, and anticancer activities. Such studies are crucial for elucidating the key structural features required for potent biological activity and for the rational design of novel therapeutic agents based on this scaffold.
References
Comparative In Vitro Assay Validation for 3-Chloro-2-methyl-4-thiocyanatoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro assays relevant for the validation of compounds derived from 3-Chloro-2-methyl-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally and functionally related compounds, including other thiocyanatoanilines, substituted anilines, and thiourea derivatives, to provide a framework for its potential biological evaluation.
Introduction
This compound is a research chemical noted for its potential antifungal properties. The thiocyanate (-SCN) group and the substituted aniline scaffold are present in various biologically active molecules. This guide outlines key in vitro assays to characterize the bioactivity of its derivatives and compares their potential performance against relevant alternatives.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro assays performed on compounds structurally related to this compound, providing a benchmark for comparison.
Table 1: In Vitro Antifungal Activity of Thiourea and Triazole Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.
| Compound Class | Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Thiourea | Ortho-methylated 2-thiophenecarboxylic acid derivative (SB2) | Candida auris | - (Inhibited biofilm growth and adherence) | [1] |
| Triazole | Compound 5k | Candida albicans | 0.125 | [2] |
| Triazole | Compound 6c | Candida albicans | 0.0625 | [2] |
| Triazole | Compound 5k | Cryptococcus neoformans | 0.125 | [2] |
| Triazole | Compound 6c | Cryptococcus neoformans | 0.0625 | [2] |
| Triazole | Compound 5k | Aspergillus fumigatus | 8.0 | [2] |
| Triazole | Compound 6c | Aspergillus fumigatus | 4.0 | [2] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone | Compound A14 | Cryptococcus gattii | ≤ 0.0313 - 2 | [3] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone | Compound A14 | Cryptococcus neoformans | ≤ 0.0313 - 2 | [3] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone | Compound A14 | Candida glabrata | ≤ 0.0313 - 2 | [3] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone | Compound A14 | Candida auris | ≤ 0.0313 - 2 | [3] |
| Reference Antifungals | ||||
| Fluconazole | Candida albicans | 2 - >16 | [3] | |
| Amphotericin B | Candida albicans | - | [4] |
Table 2: In Vitro Cytotoxicity of Substituted Anilines
The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the concentration of a compound required to inhibit a biological process or cell growth by 50%. Lower values signify higher cytotoxicity.
| Compound | Substituent Position | Cell Line | EC50/IC50 (µM) | Reference |
| Aniline | - | Submitochondrial particles | 1910 | [5] |
| 2-Nitroaniline | ortho | Submitochondrial particles | 180 | [5] |
| 3-Nitroaniline | meta | Submitochondrial particles | 250 | [5] |
| 4-Nitroaniline | para | Submitochondrial particles | 210 | [5] |
| 2-Chloroaniline | ortho | Submitochondrial particles | 220 | [5] |
| 3-Chloroaniline | meta | Submitochondrial particles | 140 | [5] |
| 4-Chloroaniline | para | Submitochondrial particles | 110 | [5] |
| 2,4-Dichloroaniline | ortho, para | Submitochondrial particles | 72.5 | [5] |
| 9-anilinoacridine derivative | Compound 13 | CCRF-CEM (human lymphoblastic leukemia) | 0.0013 | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.[2]
a. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.[2]
b. Compound Preparation and Serial Dilution:
-
The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
A series of twofold dilutions of the compound is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640).[2]
c. Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.[3]
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[5]
a. Cell Culture and Seeding:
-
Mammalian cells (e.g., NIH 3T3, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
b. Compound Treatment:
-
The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is included.[5]
c. MTT Incubation:
-
After the treatment period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
d. Absorbance Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
e. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key fungal signaling pathways that are potential targets for antifungal compounds and a typical workflow for in vitro screening.
Caption: Workflow for in vitro screening of antifungal compounds.
Caption: Ergosterol biosynthesis pathway as a target for antifungal drugs.
Caption: Fungal stress response signaling pathways.
References
- 1. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Chloro-2-methyl-4-thiocyanatoaniline Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the production of 3-Chloro-2-methyl-4-thiocyanatoaniline, a research chemical noted for its antifungal properties.[1] The document outlines various synthetic routes, presenting key performance indicators to benchmark their efficiency. Detailed experimental protocols are provided for the principal synthetic pathways, and a proposed antifungal mechanism of action is visualized to contextualize its biological significance.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves two key stages: the formation of the precursor, 3-Chloro-2-methylaniline, followed by the introduction of the thiocyanate group. This guide will benchmark the efficiency of the overall process by evaluating different methods for each stage.
Synthesis of the Precursor: 3-Chloro-2-methylaniline
The efficient synthesis of the starting material is crucial for the overall process. A common and high-yielding method is the reduction of a nitrated precursor.
Introduction of the Thiocyanate Group
Several methods are available for the thiocyanation of anilines. This guide will focus on three prominent approaches:
-
Electrophilic Thiocyanation: A direct method involving the reaction of the aniline with an electrophilic thiocyanating agent.
-
Mechanochemical Thiocyanation: A solvent-free approach utilizing mechanical force to drive the reaction.
-
Sandmeyer Reaction: An alternative route involving the conversion of the aniline to a diazonium salt, followed by reaction with a thiocyanate salt.
Data Presentation: Benchmarking Synthetic Efficiency
The following tables summarize the quantitative data for the synthesis of the precursor and the subsequent thiocyanation step.
Table 1: Synthesis of 3-Chloro-2-methylaniline via Reduction
| Precursor | Reducing Agent & Conditions | Yield (%) | Reference |
| 1-Chloro-2-methyl-3-nitrobenzene | Iron powder, concentrated hydrochloric acid, water, boiling | ~94 | [2] |
| 2-Chloro-6-nitrotoluene | Sulfur, sodium bicarbonate, N,N-dimethylformamide, 110-140°C | 77-85 | [3] |
| 6-Chloro-2-nitrotoluene | Polysulfide, ammonium salt, water, 30-105°C | 98 | [4] |
Table 2: Comparison of Thiocyanation Methods for Anilines
| Method | Reagents | Substrate | Yield (%) | Reaction Time | Temperature | Reference |
| Electrophilic Thiocyanation | N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | 3-Chloroaniline | 97 | 20 min | Room Temp. | [5] |
| Mechanochemical Thiocyanation | Ammonium Persulfate, Ammonium Thiocyanate | 3-Methylaniline | 65 | 1 hour | Room Temp. | [6][7] |
| Mechanochemical Thiocyanation | Ammonium Persulfate, Ammonium Thiocyanate | 2-Nitroaniline | 92 | 1 hour | Room Temp. | [7] |
| Sandmeyer Reaction | (General Method) | Aryl Diazonium Salts | N/A | N/A | N/A | (General method, specific yield not found) |
Note: The yield for electrophilic thiocyanation is based on 3-chloroaniline, a structurally similar substrate. The yields for mechanochemical thiocyanation are for other substituted anilines to indicate the potential efficiency of this method.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-methylaniline via Reduction of 1-Chloro-2-methyl-3-nitrobenzene [2]
-
To a mixture of 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water, add 100 g of 1-chloro-2-methyl-3-nitrobenzene over 2 hours at boiling temperature with continuous stirring.
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
Distill the 3-chloro-2-methylaniline with steam at 140°C.
-
Separate the product using a separating funnel.
-
Purify the product by vacuum distillation. The boiling point at 10 mm is 105-110°C.
Protocol 2: Electrophilic Thiocyanation of an Aniline Derivative (General procedure adaptable for 3-Chloro-2-methylaniline)[5]
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL), add potassium thiocyanate (2.1 mmol) and stir at room temperature (27°C) for 5 minutes.
-
To this solution, add the substituted aniline (1.0 mmol) and stir the reaction mixture at room temperature for 20 minutes.
-
Concentrate the reaction mixture, dilute with water, and extract three times with ethyl acetate.
-
Combine the organic extracts, concentrate under vacuum, and purify the crude product by column chromatography on silica gel.
Protocol 3: Mechanochemical Thiocyanation of an Aniline Derivative (General procedure adaptable for 3-Chloro-2-methylaniline)[6][7][8]
-
In a 5.0 mL stainless steel milling jar containing two 7 mm stainless steel balls, place the aryl compound (0.2 mmol scale), ammonium thiocyanate (1.5 equiv), ammonium persulfate (1.5 equiv), and silica (0.15 g).
-
Mill the mixture at 25 Hz for 1 hour.
-
Directly purify the ground sample by column chromatography.
Visualizations
Synthetic Workflow for this compound
Caption: Overall synthetic workflow from the nitroaromatic precursor to the final product.
Proposed Antifungal Mechanism of Action
While the precise mechanism for this compound is not fully elucidated, related thiocyanate-containing compounds have been shown to interfere with fungal cell wall integrity. The following diagram illustrates a plausible mechanism of action based on the activity of similar antifungal agents.[9]
Caption: Postulated antifungal mechanism involving disruption of the fungal cell membrane and wall.
Conclusion
The production of this compound can be achieved through a multi-step synthesis commencing with a substituted nitroaromatic compound. The reduction of the nitro group to form the aniline precursor can be accomplished with high yields, with some methods reporting up to 98% efficiency.[4] For the subsequent thiocyanation step, electrophilic thiocyanation using NBS/KSCN presents a rapid and high-yielding option, with analogous reactions achieving yields of 97%.[5] Mechanochemical methods offer a greener, solvent-free alternative with potentially good yields, although specific data for this substrate is needed for a direct comparison.[6][7][8] The Sandmeyer reaction remains a viable, though less direct, alternative. The choice of the optimal synthetic route will depend on factors such as desired yield, reaction time, cost of reagents, and environmental considerations. The antifungal properties of the target compound suggest its potential in the development of new therapeutic agents.
References
- 1. This compound | 14030-84-3 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mannan changes induced by 3-methyl-5-aminoisoxazole-4-thiocyanate, a new azole derivative, on Epidermophyton floccosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-methyl-4-thiocyanatoaniline: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of CAS No. 14030-84-3
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-2-methyl-4-thiocyanatoaniline, a compound that requires careful handling due to its chemical structure, which includes a halogenated aromatic amine and a thiocyanate group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The chemical structure suggests potential toxicity, and related compounds like 3-chloro-2-methylaniline are known to be harmful if swallowed or in contact with skin.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Body Protection | Laboratory coat, long-sleeved garment, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, adhering to all local, state, and federal regulations. Do not discharge this chemical down the drain or dispose of it with regular laboratory trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[3] Halogenated waste should be kept separate from non-halogenated waste to facilitate proper disposal and manage costs.
2. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (14030-84-3) and list all constituents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Toxic," "Halogenated Organic").
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
-
Keep the container closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS or contractor with a detailed description of the waste, including its chemical composition and any known hazards.
5. Decontamination and Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE and absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Chemical Hazards and Incompatibilities
| Hazard Category | Description |
| Toxicity | Assumed to be toxic based on the aniline structure. Handle with care to avoid ingestion, inhalation, and skin contact. |
| Environmental | Halogenated organic compounds can be persistent in the environment. Prevent release to soil and water. |
| Reactivity | Avoid contact with strong oxidizing agents and strong acids.[3] |
| Combustion Products | Thermal decomposition may produce toxic and corrosive gases such as nitrogen oxides, sulfur oxides, and hydrogen chloride. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals you handle.
References
Essential Safety and Logistics for Handling 3-Chloro-2-methyl-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Chloro-2-methyl-4-thiocyanatoaniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of its constituent functional groups: chlorinated anilines and thiocyanates. A conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | Protects against splashes of the chemical which can cause serious eye irritation or damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber), a lab coat or chemical-resistant suit, and closed-toe shoes.[1][3][5] | Prevents skin contact which can be harmful, causing irritation or burns.[1][6] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator should be used.[7] | Minimizes inhalation of the compound, which may be harmful.[5][8] In case of fire, poisonous gases such as nitrogen oxides, sulfur oxides, and hydrogen cyanide may be produced.[1][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling and Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.[7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[7] A cyanide antidote kit should also be available in the vicinity due to the thiocyanate group.[1]
-
Review Safety Information: Before beginning any work, review the safety information for related compounds and this guide.
2. Handling the Compound:
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[1][5] Wash hands thoroughly after handling.[1][6][9]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2][6] Minimize the generation of dust or aerosols.[10]
-
Spill Response: In case of a spill, evacuate the area. For solids, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1][10] For liquids, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.[1] Ventilate the area and wash the spill site after cleanup is complete.[1]
3. Post-Handling and Decontamination:
-
Decontaminate Equipment: All equipment and surfaces that have come into contact with the chemical should be thoroughly decontaminated.
-
Personal Decontamination: Remove and launder any contaminated clothing separately.[10] Wash hands and any exposed skin with soap and water.
Disposal Plan
The disposal of this compound and its waste must be managed responsibly to protect the environment.
-
Waste Classification: This compound should be treated as hazardous waste.[1] Do not dispose of it down the drain or in regular trash.[11][12]
-
Waste Collection:
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[11] Do not mix with other waste streams unless compatible.[11]
-
-
Container Management:
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. chemstock.ae [chemstock.ae]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
